Technical Documentation Center

trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid

Core Science & Biosynthesis

Foundational

Whitepaper: Trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic Acid in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, conformationally restricted scaffolds are paramount for developing highly selective therapeutics. Trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, conformationally restricted scaffolds are paramount for developing highly selective therapeutics. Trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid (CAS: 1217812-46-8) 1 represents a privileged chiral building block. By offering a functionalized pyrrolidine ring with orthogonal protection and defined stereochemistry, this molecule serves as a foundational precursor for peptidomimetics, enzyme inhibitors, and receptor agonists.

This technical guide provides an in-depth analysis of its physicochemical properties, structural causality in pharmacology, and self-validating protocols for its integration into complex synthetic workflows.

Physicochemical & Structural Profiling

To effectively utilize this scaffold, researchers must understand its fundamental properties. The presence of both a primary amine and a carboxylic acid imparts zwitterionic character, which dictates its solubility and handling protocols.

PropertySpecification
Chemical Name trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid
CAS Registry Number 1217812-46-8
Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
Ring System Pyrrolidine (5-membered nitrogen heterocycle)
Relative Stereochemistry trans (C3 and C4 substituents on opposite faces)
N1 Protecting Group Benzyloxycarbonyl (Cbz / Z)
Isoelectric Behavior Zwitterionic at neutral pH (requires pH adjustment for extraction)

Pharmacological Utility & Structural Causality

The Pyrrolidine Advantage

Pyrrolidine motifs are ubiquitous in drug discovery due to their ability to improve a drug's potency, selectivity, and pharmacokinetic profile 2. The five-membered ring restricts the conformational flexibility of the attached pharmacophores, reducing the entropic penalty upon binding to target proteins.

Causality of the Trans Configuration

The trans relationship between the C3-carboxylic acid and the C4-amino group is not merely a synthetic artifact; it is a deliberate design choice.

  • Steric Relief: Placing these bulky substituents on opposite faces of the ring minimizes steric encumbrance, preventing unfavorable eclipsing interactions.

  • Vectorization: The trans geometry ensures that the functional groups project outward into distinct, non-overlapping spatial vectors. This is critical when designing molecules for targets with bipartite binding pockets, such as peroxisome proliferator-activated receptors (PPARs) and dipeptidyl peptidase-4 (DPP-4) 3.

Orthogonal Protection Strategy

The N1-nitrogen is masked with a Benzyloxycarbonyl (Cbz) group. The causality here is rooted in synthetic flexibility: Cbz is highly stable to the basic conditions used in amide couplings and the acidic conditions used to remove Boc groups. It can be cleanly removed later via catalytic hydrogenolysis (Pd/C, H2) without disturbing amides or esters synthesized at the C3 and C4 positions 4.

Mechanistic Workflow: Orthogonal Functionalization

Attempting to directly couple the C3-carboxylic acid of this molecule with an exogenous amine will result in catastrophic failure (polymerization or intramolecular cyclization) due to the unprotected C4-primary amine. The workflow below illustrates the logical progression required to safely functionalize the scaffold.

Pathway A trans-4-Amino-1-Cbz- pyrrolidine-3-carboxylic acid (CAS: 1217812-46-8) B Boc Protection (C4-NH2) Reagent: Boc2O, Et3N A->B Step 1: Masking C trans-4-Boc-Amino-1-Cbz- pyrrolidine-3-carboxylic acid B->C Yield >90% D Amide Coupling (C3-COOH) Reagent: HATU, DIPEA, R-NH2 C->D Step 2: Coupling E C3-Amide Derivative D->E Orthogonal Rxn F Cbz Deprotection (N1) Reagent: H2, Pd/C E->F Step 3: Unmasking G N1-Free Pyrrolidine Core Ready for decoration F->G Final Scaffold

Workflow for the orthogonal functionalization of the pyrrolidine scaffold.

Experimental Methodology: Self-Validating Protocol

The following protocol outlines the synthesis of a C3-amide derivative. It is engineered with built-in validation checkpoints to ensure trustworthiness and high-fidelity execution.

Step 1: Disruption of the Zwitterion & C4-Amine Protection

Causality: The starting material is a zwitterion, rendering it insoluble in organic solvents. Triethylamine (Et₃N) is used to deprotonate the carboxylic acid, breaking the ionic lattice and mobilizing the free amine to react with Di-tert-butyl dicarbonate (Boc₂O).

  • Suspend trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and Water (0.2 M).

  • Add Et₃N (2.5 eq) dropwise at 0 °C. Observation: The suspension will clear into a homogeneous solution as the zwitterion is neutralized.

  • Add Boc₂O (1.2 eq) portion-wise. Stir at room temperature for 4 hours.

  • Validation Checkpoint 1 (Ninhydrin Test): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A lack of blue/purple color confirms complete consumption of the primary amine.

  • Concentrate the dioxane in vacuo, cool the aqueous layer to 0 °C, and carefully acidify to pH ~3 using 1M KHSO₄.

  • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield the C4-Boc protected intermediate.

  • Validation Checkpoint 2 (LC-MS): Confirm the mass shift from 265.1 [M+H]⁺ (starting material) to 365.1 [M+H]⁺ (protected intermediate).

Step 2: C3-Carboxylic Acid Activation and Amide Coupling

Causality: Sterically encumbered carboxylic acids on pyrrolidine rings are prone to epimerization during activation. HATU is selected over traditional EDC/HOBt because its rapid kinetics minimize the lifetime of the activated ester, preserving the trans stereochemistry.

  • Dissolve the protected intermediate (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere.

  • Add DIPEA (3.0 eq) and the desired primary amine (R-NH₂, 1.1 eq).

  • Cool the mixture to 0 °C and add HATU (1.2 eq) in one portion. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Validation Checkpoint 3 (HPLC): Monitor the reaction at 254 nm (tracking the Cbz group). The intermediate peak should cleanly convert to a new, more lipophilic peak corresponding to the amide.

  • Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. Wash the organic layer extensively with 5% LiCl (to remove DMF) and brine.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the orthogonally protected C3-amide derivative.

References

  • NextSDS. "TRANS-4-AMINO-1-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID — Chemical Substance Information."1

  • PharmaBlock. "Pyrrolidine Derivatives in Drug Discovery." 2

  • National Institutes of Health (NIH). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." 3

  • BenchChem. "Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery."4

Sources

Exploratory

Stereochemical Engineering of 4-Aminopyrrolidine-3-Carboxylic Acid (APC) Derivatives: Synthesis, Conformational Dynamics, and Therapeutic Applications

Executive Summary The development of conformationally restricted cyclic β-amino acids has fundamentally transformed the landscape of peptidomimetics and foldamer design. Among these, 4-aminopyrrolidine-3-carboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of conformationally restricted cyclic β-amino acids has fundamentally transformed the landscape of peptidomimetics and foldamer design. Among these, 4-aminopyrrolidine-3-carboxylic acid (APC) stands out as a highly versatile heterocyclic building block. By locking the backbone dihedral angles (θ and η) within a five-membered pyrrolidine ring, APC derivatives dictate highly predictable secondary structures when incorporated into peptide sequences. This technical guide explores the stereochemical nuances of APC, detailing the causality behind its synthetic methodologies, its structural impact on foldamers, and its potent biological applications in drug discovery.

Stereochemical Landscape & Conformational Control

The pyrrolidine core of APC contains two adjacent stereocenters at the C3 and C4 positions, yielding four distinct stereoisomers: the trans enantiomers ((3R,4S) and (3S,4R)) and the cis enantiomers ((3R,4R) and (3S,4S)). The biological and structural utility of APC is strictly dictated by its stereochemistry:

  • trans-APC: The trans configuration strongly predisposes the β-residue backbone to adopt an α-helix-like local conformation. When oligomerized or incorporated into mixed α/β-peptides, trans-APC promotes the formation of stable 12-helix or 14-helix secondary structures (1[1]).

  • cis-APC: The cis configuration acts as a potent γ-turn mimetic. If a single cis-β-amino acid is incorporated into a cyclic pentapeptide, it preferentially occupies the central position of a γ-turn, making it invaluable for the design of integrin ligands and receptor probes (2[2]).

Pharmacological Applications & Biological Activity

The rigidification provided by APC stereoisomers directly translates to enhanced metabolic stability and target affinity.

Antimicrobial Peptides (AMPs): Cationic β-peptides containing trans-APC exhibit potent antibacterial activity by mimicking natural host-defense peptides like magainin. The 14-helix topology ensures an amphiphilic display of cationic and hydrophobic side chains, which is critical for bacterial membrane disruption. Recent studies demonstrate that ultra-short cationic β-peptides containing APC show significant activity against E. coli and S. aureus without hemolytic toxicity (3[3]).

Receptor Probes and Enzyme Inhibitors: Racemic cis-APC has been utilized to probe the structural requirements of the GABA (γ-aminobutyric acid) receptor. Furthermore, functionalized derivatives such as cis-N-Boc-4-aminopyrrolidine-3-carboxylic acid serve as modest inhibitors of influenza neuraminidase, acting as critical precursors for more complex antiviral agents (4[4]).

Pathway A trans-APC Incorporation B Conformational Restriction (Dihedral Angle Locking) A->B C 14-Helix Formation (Amphiphilic Topology) B->C D Bacterial Membrane Binding C->D E Membrane Disruption & Lysis D->E

Mechanistic pathway of trans-APC-induced helical folding and bacterial membrane disruption.

Self-Validating Synthetic Methodology: Stereoselective Reductive Amination

To achieve the precise stereochemical control required for biological applications, researchers employ optimized reductive amination of β-keto esters using chiral auxiliary amines (5[5]). The following protocol is designed as a self-validating system, ensuring quality control at every mechanistic step.

Protocol: Synthesis of trans-4-Aminopyrrolidine-3-Carboxylic Acid Derivatives

Step 1: Chiral Imine Condensation

  • Procedure: React N-Boc-4-oxopyrrolidine-3-carboxylate with a chiral auxiliary, such as (S)-α-methylbenzylamine, in the presence of a mild Lewis acid catalyst.

  • Causality: The chiral auxiliary forms an imine intermediate where steric bulk shields one face of the pyrrolidine ring. This facial bias is the primary driver for the diastereoselectivity of the subsequent reduction.

  • Validation Checkpoint: Monitor the reaction via LC-MS. Do not proceed until the starting ketone signal is <1% to prevent the formation of racemic side products during reduction.

Step 2: Formic Acid-Mediated Reductive Amination

  • Procedure: Introduce formic acid to the reaction mixture under gentle conditions.

  • Causality: Formic acid acts as a mild, traceless hydride source via a transfer hydrogenation mechanism. Unlike harsh reducing agents (e.g., LiAlH₄) that might reduce the ester moiety, formic acid ensures chemoselectivity. The slow, thermodynamically controlled hydride transfer strongly favors the trans-diastereomer.

  • Validation Checkpoint: Isolate an aliquot of the crude mixture and analyze via ¹H-NMR. Calculate the diastereomeric ratio (d.r.) by integrating the distinct C3/C4 proton signals. A d.r. of >95:5 validates successful stereocontrol.

Step 3: Deprotection and Cleavage

  • Procedure: Subject the purified intermediate to hydrogenolysis (Pd/C, H₂) to cleave the chiral auxiliary, followed by ester hydrolysis using LiOH to yield the free trans-APC.

  • Causality: Hydrogenolysis selectively removes the benzyl-based auxiliary without epimerizing the newly formed stereocenters.

  • Validation Checkpoint: Confirm final enantiomeric purity (>99% e.e.) via chiral HPLC against a racemic standard.

Synthesis A β-Keto Ester Precursor B Chiral Auxiliary Addition (Stereocontrol) A->B Condensation C Reductive Amination (Formic Acid) B->C Imine Formation D Diastereomeric Intermediate C->D Hydride Transfer E Deprotection & Cleavage D->E Isolation F trans-APC / cis-APC (Target Stereoisomer) E->F Purification

Stereoselective synthesis workflow for APC derivatives via reductive amination.

Quantitative Data Summaries

Table 1: Stereochemical Configurations and Biological Roles of APC

StereoisomerAbsolute ConfigurationStructural Role in PeptidesPrimary Pharmacological Application
cis-APC (3R,4R) or (3S,4S)γ-turn mimeticGABA receptor probes, Neuraminidase inhibitors
trans-APC (3R,4S) or (3S,4R)12-helix / 14-helix promoterAntimicrobial β-peptides, Helical Foldamers

Table 2: Antimicrobial Activity (MIC, µg/mL) of APC-Containing β-Peptides Data synthesized from Gellman's magainin mimics and ultra-short cationic β-peptides.

Target Pathogenβ-17 (Magainin Mimic)Ultra-short P3 (Urea-modified)Ampicillin (Control)
Escherichia coli6.30.5>2.0
Staphylococcus aureus3.20.5>2.0
Bacillus subtilis1.6N/AN/A
Enterococcus faecium12.51.0N/A

References

  • Pharmacologically active β-amino acid derivatives.ResearchGate.
  • Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds.MDPI.
  • Synthesis, Characterization, and Antimicrobial Activity of Ultra-Short Cationic β-Peptides.Journal of the American Chemical Society (ACS).
  • Optimized stereoselective and scalable synthesis of five-membered cyclic trans-β-amino acid building blocks via reductive amination.KAIST Research Portal / Bulletin of the Korean Chemical Society.
  • Effects of Single α-to-β Residue Replacements on Structure and Stability in a Small Protein: Insights from Quasiracemic Crystallization.Journal of the American Chemical Society (ACS).

Sources

Foundational

biological significance of conformationally restricted amino acids

An In-depth Technical Guide to the Biological Significance of Conformationally Restricted Amino Acids Part 1: Foundational Principles of Conformational Restriction The Concept of Conformational Space in Peptides Natural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Significance of Conformationally Restricted Amino Acids

Part 1: Foundational Principles of Conformational Restriction

The Concept of Conformational Space in Peptides

Natural peptides, composed of proteinogenic amino acids, exhibit a remarkable degree of conformational flexibility. This inherent mobility, arising from the rotation around single bonds in the peptide backbone and amino acid side chains, allows a single peptide sequence to exist as a dynamic ensemble of different three-dimensional structures in solution.[1][2] While this flexibility is crucial for many biological processes, it also presents a significant challenge in the context of rational drug design. The biologically active conformation, the specific three-dimensional structure a peptide adopts when it binds to its target receptor, often represents only a small fraction of this conformational ensemble.[1][2] The energetic cost of "freezing" the peptide into this bioactive conformation upon binding, known as the entropic penalty, can significantly reduce its binding affinity.

Introduction to Conformationally Restricted Amino Acids (CRAAs)

Conformationally restricted amino acids (CRAAs) are non-proteinogenic amino acid analogues in which the rotational freedom around the backbone and/or side-chain torsion angles is limited by the introduction of cyclic structures or steric hindrance.[3][4] By incorporating these rigid building blocks into a peptide sequence, the overall conformational space accessible to the peptide is significantly reduced.[5] This pre-organization of the peptide into a more defined three-dimensional structure is the cornerstone of the utility of CRAAs in peptide science and drug discovery.[3][6]

The Energetic Advantage: Pre-organization and Binding Affinity

The primary thermodynamic advantage of using CRAAs lies in minimizing the entropic cost of binding.[1][3] A flexible peptide must transition from a high-entropy, disordered state in solution to a low-entropy, ordered state when bound to its receptor. This transition is energetically unfavorable. In contrast, a peptide containing CRAAs is already pre-organized into a conformation that more closely resembles the bioactive structure.[3] Consequently, the entropic penalty for binding is substantially lower, which can lead to a significant increase in binding affinity and selectivity for the target receptor.[2][3]

Part 2: A Survey of Conformationally Restricted Amino Acid Architectures

The design and synthesis of novel CRAAs is a dynamic area of research.[7] These specialized building blocks can be broadly categorized based on the strategy used to restrict their conformational freedom.

Cyclic Amino Acids

The quintessential example of a naturally occurring conformationally restricted amino acid is proline, where the side chain is cyclized back onto the backbone nitrogen, forming a five-membered ring.[3] This cyclic structure significantly restricts the Ramachandran phi (φ) torsion angle. Synthetic chemists have expanded upon this concept to create a diverse array of cyclic amino acids, including:

  • Proline Analogues: These include modifications to the proline ring, such as the introduction of substituents or the formation of bicyclic systems (e.g., 2,4-methanoproline) to further constrain the ring pucker and the psi (ψ) torsion angle.[3]

  • Aziridine Carboxylic Acids: These three-membered ring structures impose severe conformational constraints and have been explored as irreversible enzyme inhibitors.[3]

α,α-Disubstituted Amino Acids

A prominent class of CRAAs are the α,α-disubstituted amino acids, where the α-carbon is bonded to two side-chain substituents. The steric hindrance imposed by these substituents significantly restricts the allowed regions of the Ramachandran plot. The most well-studied member of this class is α-aminoisobutyric acid (Aib), which strongly promotes the formation of helical secondary structures.[8][9]

β- and γ-Amino Acids with Cyclic Constraints

While proteins are composed of α-amino acids, oligomers of β- and γ-amino acids, known as foldamers, can adopt stable, predictable secondary structures.[10] The introduction of cyclic constraints into the backbones of these non-natural amino acids has been instrumental in creating novel helical and sheet-like folds with potential therapeutic applications.[10]

Other Strategies for Conformational Restriction

Beyond the modification of individual amino acids, conformational restriction can be achieved through the covalent linkage of amino acid side chains within a peptide. These strategies include:

  • Peptide Stapling: This technique involves introducing covalent cross-links between the side chains of amino acids, often to stabilize α-helical conformations.[1][11]

  • Cyclization: Head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain cyclization can be used to create macrocyclic peptides with reduced flexibility.[1][11]

Part 3: Impact on Peptide and Protein Structure

The incorporation of CRAAs into a peptide sequence provides a powerful tool for controlling its secondary structure.[4] By strategically placing these rigid building blocks, it is possible to nucleate and stabilize specific structural motifs.

Nucleation and Stabilization of Secondary Structures
  • α-Helices: As mentioned, α,α-disubstituted amino acids like Aib are potent helix inducers.[8][9] Their restricted conformational space favors the dihedral angles characteristic of α-helices, and their incorporation can stabilize helical structures in short peptides that would otherwise be disordered in solution.[8]

  • β-Turns and β-Sheets: Proline and its analogues are frequently found in β-turns, the structural elements that reverse the direction of the peptide chain.[3][4] The rigid ring structure of proline pre-organizes the backbone into a conformation conducive to turn formation. Other specifically designed CRAAs can also be used to induce and stabilize β-turn and β-sheet structures.[10]

Case Study: Engineering a Stable α-Helical Peptide

Objective: To design a short peptide that mimics the α-helical region of a protein involved in a protein-protein interaction.

Rationale: A short, linear peptide corresponding to the binding epitope is unlikely to be helical in solution and will therefore have low affinity for its target. By incorporating Aib residues, we can stabilize the helical conformation.

Design Strategy:

  • Identify the key binding residues: From the structure of the protein-protein complex, identify the amino acid side chains that make critical contacts with the target protein.

  • Map the key residues onto a helical wheel: This will reveal the face of the helix involved in binding.

  • Replace non-interacting residues with Aib: On the face of the helix opposite to the binding interface, substitute solvent-exposed, non-critical residues with Aib. This will stabilize the helix without interfering with binding.

Helix_Stabilization cluster_0 Unstructured Peptide cluster_1 Design and Synthesis cluster_2 Stabilized Helical Peptide cluster_3 Biological Target Unstructured Flexible Peptide in Solution Incorporate_Aib Incorporate Aib Residues Unstructured->Incorporate_Aib Rational Design Structured Pre-organized Helical Peptide Incorporate_Aib->Structured SPPS Target Receptor Structured->Target High Affinity Binding SPPS_Workflow Start Resin Couple_AA1 Couple First Amino Acid Start->Couple_AA1 Deprotect_1 Fmoc Deprotection Couple_AA1->Deprotect_1 Couple_CRAA Couple CRAA (Extended Time) Deprotect_1->Couple_CRAA Wash Wash Couple_CRAA->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotect_1 Continue Cleave Cleave and Deprotect Repeat->Cleave End Purify Purify (RP-HPLC) Cleave->Purify Final_Peptide Final Peptide Purify->Final_Peptide

Sources

Exploratory

The Pyrrolidine Ring: A Privileged Scaffold Forged in History and Perfected by Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the architecture of bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the architecture of biologically active molecules. Its prevalence in over 20 FDA-approved drugs underscores its status as a "privileged scaffold" in medicinal chemistry.[1] The ring's conformational rigidity and capacity for stereochemically diverse substitution allow for the precise spatial arrangement of functional groups, facilitating potent and selective interactions with biological targets.[2] This guide provides a comprehensive exploration of the discovery and historical evolution of pyrrolidine synthesis, from foundational name reactions to the atom-economical and stereoselective catalytic methods that define the modern era. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols for key reactions, and present comparative data to inform methodological choices, offering a self-validating and authoritative resource for professionals in drug discovery and chemical synthesis.

Introduction: The Enduring Significance of the Pyrrolidine Ring System

The journey of the pyrrolidine ring from a structural curiosity to a mainstay of pharmaceuticals is a testament to its unique physicochemical properties. Found in natural products like nicotine and essential amino acids such as proline, its value is immense.[3][4] The non-aromatic, puckered structure of the pyrrolidine ring provides a three-dimensional framework that is often crucial for binding to the active sites of enzymes and receptors. This, combined with the basicity of the nitrogen atom, which can be finely tuned by substituents, makes it an ideal component for modulating properties like solubility and bioavailability in drug candidates. Historically, the construction of this seemingly simple ring system presented significant challenges, particularly the control of stereochemistry at its multiple potential chiral centers. The evolution of synthetic methods reflects the broader progress of organic chemistry itself, from harsh, classical conditions to elegant, catalyst-controlled transformations.

Foundational Methodologies: The Pillars of Pyrrolidine Synthesis

The early history of pyrrolidine synthesis is dominated by powerful, named reactions that, while often requiring stringent conditions, established the fundamental strategies for forming the five-membered ring.

The Paal-Knorr Synthesis: From Diketones to Heterocycles

First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a robust method for creating substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][4] While the initial reports focused on the synthesis of aromatic pyrroles, the reduction of these products, or the reaction conditions themselves, provided a direct entry into the world of saturated pyrrolidines.

The reaction's widespread use preceded a full understanding of its mechanism for nearly a century.[2] It was initially thought to proceed through an enamine intermediate. However, seminal work by V. Amarnath and his colleagues in the 1990s demonstrated that this was not the case. By studying the reaction rates of different diastereomers of 3,4-disubstituted-2,5-hexanediones, they found that the rates were unequal, which would not be possible if they proceeded through a common enamine intermediate. Their work provided strong evidence for a mechanism involving the initial formation of a hemiaminal, followed by a rate-determining intramolecular cyclization where the nitrogen attacks the second carbonyl group. This cyclic intermediate then undergoes dehydration to yield the pyrrole or a related precursor to pyrrolidine.[2] This mechanistic insight was crucial for optimizing the reaction and understanding its limitations. The choice of acidic or neutral conditions is a key experimental parameter; strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.

The following protocol describes the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole, a classic example of the Paal-Knorr reaction.

Materials:

  • 2,5-Hexanedione (1.0 equivalent)

  • Aniline (1.1 equivalents)

  • Ethanol (as solvent)

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione and 1.1 equivalents of aniline in ethanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 15 minutes.

  • After the reflux period, cool the flask in an ice bath.

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole. The expected yield is approximately 52%.

The Hofmann-Löffler-Freytag Reaction: A Radical Approach to C-H Activation

The Hofmann-Löffler-Freytag (HLF) reaction, first observed in the 1880s by August Wilhelm von Hofmann and later generalized by Karl Löffler and C. Freytag in 1909, represents one of the earliest examples of a C-H bond activation reaction.[5][6] This powerful transformation allows for the synthesis of pyrrolidines through a radical-mediated intramolecular cyclization of N-haloamines.[6]

The HLF reaction is typically carried out under strongly acidic conditions (e.g., concentrated sulfuric acid) and initiated by heat or UV light.[6] The generally accepted mechanism involves a free-radical chain reaction:

  • Protonation: The N-haloamine is first protonated by the strong acid to form an N-haloammonium salt.

  • Initiation: Homolytic cleavage of the nitrogen-halogen bond generates a highly reactive nitrogen-centered radical cation.

  • Propagation (1,5-Hydrogen Abstraction): The nitrogen radical abstracts a hydrogen atom from the δ-carbon (the carbon at position 5) through a six-membered ring transition state. This intramolecular 1,5-hydrogen atom transfer (HAT) is a key step, as the formation of the new N-H bond is energetically favorable.[6]

  • Propagation (Halogen Transfer): The resulting carbon-centered radical then abstracts a halogen atom from another molecule of the protonated N-haloamine, forming a δ-haloalkylamine and propagating the radical chain.

  • Termination/Cyclization: In the presence of a base (added during workup), the δ-haloalkylamine undergoes an intramolecular SN2 reaction to form the pyrrolidine ring.

The traditional requirement for harsh acidic conditions limited the reaction's scope. However, modern variations, such as the Suarez modification using reagents like Pb(OAc)₄/I₂, allow the reaction to be performed under milder, neutral conditions, significantly expanding its synthetic utility.[6]

HLF_Workflow cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Workup & Isolation N_Haloamine N-Haloamine Substrate Acid Strong Acid (e.g., H₂SO₄) N_Haloamine->Acid Protonation Initiation Initiation (Heat or UV Light) Acid->Initiation Cyclization Radical Cyclization (1,5-HAT) Initiation->Cyclization Base Base Addition (e.g., NaOH) Cyclization->Base Intramolecular SN2 Extraction Extraction Base->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product Pyrrolidine Product Purification->Product Proline_Catalysis Proline L-Proline Catalyst Iminium Chiral Iminium Ion (Activated Dipolarophile) Proline->Iminium + EnAl α,β-Unsaturated Aldehyde EnAl->Iminium - H₂O Cycloaddition [3+2] Cycloaddition Iminium->Cycloaddition Ylide Azomethine Ylide (1,3-Dipole) Ylide->Cycloaddition Intermediate Cyclic Intermediate Cycloaddition->Intermediate Stereocontrolled C-C Bond Formation Hydrolysis Hydrolysis Intermediate->Hydrolysis Hydrolysis->Proline Catalyst Regeneration Product Enantioenriched Pyrrolidine Hydrolysis->Product Water H₂O Product->Water + Water->Hydrolysis

Caption: Catalytic Cycle of a Proline-Mediated [3+2] Cycloaddition.

This protocol details the L-proline-catalyzed synthesis of a C-3 unsubstituted pyrrolidine from an azomethine ylide precursor and acrolein. [7] Materials:

  • L-Proline (0.3 equivalents)

  • Dimethylformamide (DMF, anhydrous)

  • Acrolein (1.5 equivalents)

  • Imine precursor (e.g., diethyl 2-(phenylimino)malonate, 1.0 equivalent)

Procedure:

  • To a solution of L-Proline (0.3 eq.) in anhydrous DMF (7 mL) in a flame-dried flask under an inert atmosphere, cool the mixture to -30°C.

  • Add acrolein (1.5 eq.) to the cooled solution and stir for 30 minutes at this temperature.

  • Add the imine precursor (1.0 eq.) to the reaction mixture.

  • Continue stirring at -30°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction can be quenched and worked up. For characterization, the resulting aldehyde cycloadduct is often reduced in situ with a mild reducing agent like LiBH₄ at 0°C to the corresponding stable amino alcohol.

  • The final product is purified by column chromatography on silica gel. This reaction typically affords the pyrrolidine product with complete diastereomeric control and high enantiomeric control (up to 80% ee). [7]

Comparative Data on Catalytic Systems

The choice of catalyst is paramount in modern pyrrolidine synthesis, directly impacting yield and stereoselectivity. The following table provides a comparative overview of different catalytic systems for asymmetric [3+2] cycloadditions, illustrating the influence of the metal, ligand, and solvent.

EntryCatalyst SystemSolventYield (%)dr (endo:exo)ee (%)Reference
1AgOAc / (R)-Ph-PhosToluene70>95:592[8]
2AgOAc / (R)-Ph-PhosCH₂Cl₂65>95:588[8]
3AgOAc / (R)-Ph-PhosTHF85>95:594[8]
4Cu(OTf)₂ / (R)-BINAPToluene5090:1085[8]
5L-ProlineDMF~43>95:5 (endo)~80[7]

Data adapted from representative studies on catalytic asymmetric 1,3-dipolar cycloadditions. Yields and selectivities are highly substrate-dependent.

Applications in Drug Discovery: A Case Study

The synthetic methodologies developed over the last century have enabled the incorporation of the pyrrolidine scaffold into a vast number of pharmaceuticals. One prominent example is Captopril , an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. [9]

Case Study: The Synthesis of the Captopril Core

The synthesis of Captopril elegantly demonstrates the use of the "chiral pool" approach, starting with the readily available and enantiomerically pure amino acid, L-proline. [10][9]1. Starting Material: The synthesis begins with L-proline, which already contains the required pyrrolidine ring with the correct absolute stereochemistry at C2. [10]2. Amide Coupling: The carboxylic acid of L-proline is coupled with (S)-3-(acetylthio)-2-methylpropanoic acid. This is typically achieved by first converting the propanoic acid to its more reactive acid chloride. [9]3. Final Product: The resulting amide is Captopril. The key pyrrolidine ring is not formed during the synthesis but is carried through from the natural starting material. This strategy is highly efficient as it avoids the need for a potentially complex asymmetric synthesis or chiral resolution step.

The development of drugs like Avanafil (for erectile dysfunction) and Delamanid (for tuberculosis) also relies on synthetic routes that either start from or efficiently construct a key pyrrolidine intermediate, highlighting the enduring importance of mastering its synthesis. [4][10]

Future Perspectives: Challenges and Opportunities

The field of pyrrolidine synthesis continues to evolve. Current research focuses on developing even more efficient, sustainable, and versatile methods. Key areas of interest include:

  • C-H Functionalization: Expanding the scope of direct C-H functionalization to install substituents at any position of the pyrrolidine ring with high regio- and stereoselectivity. [11]* Photoredox Catalysis: Utilizing light to drive novel cyclization reactions under extremely mild conditions.

  • Flow Chemistry: Implementing continuous flow processes for the safe, scalable, and efficient production of pyrrolidine-based pharmaceutical intermediates.

  • Biocatalysis: Engineering enzymes to catalyze the synthesis of chiral pyrrolidines with perfect stereocontrol, offering a green alternative to traditional chemical catalysts.

As our understanding of chemical reactivity deepens, the synthetic toolbox for constructing the pyrrolidine ring will undoubtedly expand, enabling the discovery and development of the next generation of innovative medicines.

References

  • The Increased Reactivity of the Proline Carboxylate Derived Enamine. (2010). Synfacts, 2011(01), 93-93. [Link]

  • Organocatalytic Enantioselective [3+2] Cycloaddition of Azomethine Ylides and Acrolein. (n.d.). Arkivoc. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences. [Link]

  • Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. (2019). ACS Catalysis. [Link]

  • Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis. (2021). Organic & Biomolecular Chemistry. [Link]

  • Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis. (n.d.). ResearchGate. [Link]

  • Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. (2012). Macmillan Group, Princeton University. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). PMC. [Link]

  • Asymmetric [3+2] Cycloaddition of Azomethine Ylides. (n.d.). Michigan State University. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • Hofmann-Löffler-Freytag reaction. (n.d.). ResearchGate. [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). PMC. [Link]

  • The HLF-CRB reaction. (2008). kmt.vander-wal.com. [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. (2025). MDPI. [Link]

  • Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. (2017). Chemical Reviews. [Link]

  • Applications of the Hofmann-Löffler Reaction for C-H Functionalization in Total Synthesis. (n.d.). Tesis Doctorals en Xarxa. [Link]

  • Crystal structures of proline-derived enamines. (2010). Proceedings of the National Academy of Sciences. [Link]

  • Mechanistic Studies of Proline-Catalyzed Reactions. (n.d.). Denmark Group, University of Illinois Urbana-Champaign. [Link]

  • Computational evidence for the enamine mechanism of intramolecular aldol reactions catalyzed by proline. (2004). Angewandte Chemie International Edition. [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)−H Amination. (2023). eScholarship, University of California. [Link]

Sources

Foundational

The Pyrrolidine Ring: A Privileged Scaffold in Drug Discovery - A Technical Guide

Introduction: The Ubiquity and Significance of the Pyrrolidine Ring The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of medicinal chemistry. Its prevalence in over 20 FDA-approved drugs is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Ubiquity and Significance of the Pyrrolidine Ring

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of medicinal chemistry. Its prevalence in over 20 FDA-approved drugs is a testament to its remarkable utility as a molecular scaffold.[1] From the antihypertensive agent Captopril to the antiviral Daclatasvir and the antidiabetic Vildagliptin, the pyrrolidine motif is a recurring theme in successful therapeutic agents.[2][3] This guide provides an in-depth exploration of the fundamental reactivity of the pyrrolidine ring, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the electronic and conformational properties that govern its reactivity, explore key synthetic transformations, and examine its role in shaping the structure-activity relationships (SAR) of bioactive molecules.

Fundamental Properties Dictating Reactivity

The reactivity of the pyrrolidine ring is a consequence of its unique structural and electronic features. Understanding these properties is paramount for its strategic deployment in drug design.

Conformational Flexibility: The Pseudorotation Phenomenon

Unlike rigid aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring afford it significant conformational flexibility.[4] This non-planar ring undergoes a low-energy conformational change known as "pseudorotation," allowing it to adopt various "puckered" conformations, most commonly the "envelope" and "twist" forms.[4][5] This dynamic behavior is crucial as it enables the pyrrolidine scaffold to present its substituents in different spatial orientations, thereby influencing its binding affinity to biological targets.[1][6]

The puckering of the pyrrolidine ring can be controlled by the strategic placement of substituents. For instance, in proline, the naturally occurring amino acid containing a pyrrolidine ring, the Cγ-endo conformer is generally preferred.[6] However, the introduction of an electronegative substituent at the C4 position can shift this preference. A trans-4-fluoro substituent, for example, favors the Cγ-exo conformation.[4][6] This ability to "lock" the conformation through substitution is a powerful tool in drug design, allowing for the optimization of ligand-receptor interactions.[1][7]

Diagram 1: Conformational Puckering of the Pyrrolidine Ring

G Representation of Cγ-endo and Cγ-exo puckering in the pyrrolidine ring. cluster_endo Cγ-endo Pucker cluster_exo Cγ-exo Pucker endo_N N endo_C1 endo_N->endo_C1 endo_C2 endo_C1->endo_C2 endo_C3 endo_C2->endo_C3 endo_C4 endo_C3->endo_C4 endo_C4->endo_N exo_N N exo_C1 exo_N->exo_C1 exo_C2 exo_C1->exo_C2 exo_C3 exo_C2->exo_C3 exo_C4 exo_C3->exo_C4 exo_C4->exo_N

Caption: Cγ-endo and Cγ-exo envelope conformations of the pyrrolidine ring.

Basicity and Nucleophilicity of the Nitrogen Atom

The nitrogen atom in the pyrrolidine ring is a secondary amine, rendering it basic and nucleophilic.[6] The pKa of the conjugate acid of pyrrolidine is approximately 11.3, making it a stronger base than many other cyclic amines.[8] This basicity can be modulated by substituents on the ring. Electron-withdrawing groups, such as a trifluoromethyl group at the C2 position, can significantly decrease the basicity.[9] Conversely, electron-donating groups can increase it.

The nucleophilicity of the pyrrolidine nitrogen is a key driver of its reactivity, making it a prime site for functionalization.[6] Indeed, a vast majority of FDA-approved drugs containing a pyrrolidine ring are substituted at the N-1 position. This high nucleophilicity allows for facile reactions with a variety of electrophiles, a topic we will explore in detail in the following sections. It's important to note that while basicity and nucleophilicity are related, they are not directly proportional, and steric hindrance around the nitrogen can significantly impact its nucleophilic reactivity without a proportional effect on its basicity.[10]

Key Synthetic Transformations of the Pyrrolidine Ring

The versatility of the pyrrolidine scaffold in drug discovery is underpinned by a rich and diverse array of synthetic methodologies for its construction and functionalization.

Construction of the Pyrrolidine Ring: The [3+2] Cycloaddition

One of the most powerful and widely employed methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[11][12] This reaction allows for the stereocontrolled formation of multiple C-C bonds and up to four new stereocenters in a single step, making it highly attractive for the synthesis of complex, chiral pyrrolidines.[12]

The azomethine ylide, a 1,3-dipole, can be generated in situ from various precursors, including the decarboxylation of α-amino acids or the reaction of an amine with an aldehyde.[13][14] The stereochemical outcome of the cycloaddition can be controlled by the use of chiral auxiliaries or catalysts.

Diagram 2: General Mechanism of [3+2] Cycloaddition for Pyrrolidine Synthesis

G Mechanism of [3+2] cycloaddition for pyrrolidine synthesis. cluster_reactants Reactants cluster_cycloaddition [3+2] Cycloaddition cluster_product Product Azomethine Ylide Azomethine Ylide Transition State Transition State Azomethine Ylide->Transition State Alkene Alkene Alkene->Transition State Pyrrolidine Ring Pyrrolidine Ring Transition State->Pyrrolidine Ring Concerted or Stepwise

Caption: General mechanism of [3+2] cycloaddition for pyrrolidine synthesis.

N-Functionalization: The Buchwald-Hartwig Amination

As previously mentioned, the nucleophilic nitrogen of the pyrrolidine ring is a common site for modification. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it is widely used for the N-arylation of pyrrolidine.[2][15] This reaction offers a broad substrate scope and functional group tolerance, making it a highly versatile tool in drug discovery.[2]

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the pyrrolidine, deprotonation by a base, and finally, reductive elimination to yield the N-arylpyrrolidine and regenerate the Pd(0) catalyst.[2][12]

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig N-Arylation of Pyrrolidine

StepProcedureRationale
1To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 mmol), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., RuPhos, 4 mol%).The inert atmosphere prevents the oxidation of the palladium catalyst and phosphine ligand. The choice of ligand is crucial for the efficiency of the reaction.
2Add a strong base, such as sodium tert-butoxide (1.4 mmol).The base is required to deprotonate the pyrrolidine, making it a more potent nucleophile.
3Evacuate and backfill the flask with the inert gas three times.This ensures the complete removal of oxygen from the reaction vessel.
4Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and pyrrolidine (1.2 mmol) via syringe.Anhydrous conditions are necessary as water can interfere with the catalytic cycle.
5Heat the reaction mixture to the appropriate temperature (e.g., 110 °C) with vigorous stirring.The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
6Monitor the reaction progress by TLC or LC-MS until completion (typically 18-24 hours).This allows for the determination of the optimal reaction time and prevents the formation of byproducts.
7Upon completion, cool the reaction to room temperature and quench with water.Quenching deactivates the catalyst and allows for safe workup.
8Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate.This isolates the crude product from the reaction mixture.
9Purify the crude product by column chromatography on silica gel.This removes any remaining impurities to yield the pure N-arylpyrrolidine.

This is a general protocol and may require optimization for specific substrates.[16]

C-H Functionalization: A Modern Approach to Diversification

Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of complex molecules, and the pyrrolidine ring is an excellent substrate for such transformations.[1] Palladium-catalyzed C(sp³)–H arylation and alkenylation reactions allow for the introduction of diverse substituents at various positions on the pyrrolidine ring with high regio- and stereoselectivity.[1][17]

These reactions often employ a directing group to guide the catalyst to a specific C-H bond. For example, an aminoquinoline auxiliary attached to the C3 position can direct the arylation to the C4 position with excellent cis-stereoselectivity.[1] The ability to functionalize otherwise unreactive C-H bonds opens up new avenues for the rapid generation of diverse libraries of pyrrolidine derivatives for SAR studies.

Diagram 3: Palladium-Catalyzed C-H Arylation of a Pyrrolidine Derivative

G Simplified catalytic cycle for directed C-H arylation of pyrrolidine. cluster_start Starting Material cluster_catalysis Catalytic Cycle cluster_end Product Pyrrolidine-DG Pyrrolidine with Directing Group (DG) C-H Activation C-H Activation (Directed) Pyrrolidine-DG->C-H Activation Pd(0) Pd(0) Oxidative Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative Addition Ar-X Oxidative Addition->C-H Activation Reductive Elimination Reductive Elimination C-H Activation->Reductive Elimination Reductive Elimination->Pd(0) Regeneration Arylated Pyrrolidine Arylated Pyrrolidine Reductive Elimination->Arylated Pyrrolidine

Caption: Simplified catalytic cycle for directed C-H arylation of pyrrolidine.

The Pyrrolidine Ring in Action: A Case Study of DPP-IV Inhibitors

The therapeutic potential of the pyrrolidine scaffold is perhaps best exemplified by its central role in the development of dipeptidyl peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes.[18][19] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[19] By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to improved glycemic control.

Many potent and selective DPP-IV inhibitors, such as Vildagliptin and Saxagliptin, feature a cyanopyrrolidine moiety.[20][21] This structural motif is crucial for their mechanism of action, as the nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV.[20] The pyrrolidine ring itself makes important interactions with the S1 pocket of the enzyme.[19][21]

Structure-Activity Relationship (SAR) of Pyrrolidine-Based DPP-IV Inhibitors

Extensive SAR studies have been conducted to optimize the potency and selectivity of pyrrolidine-based DPP-IV inhibitors. These studies have revealed several key structural features that are critical for high affinity binding.

Table 1: SAR Data for a Series of Pyrrolidine-Based DPP-IV Inhibitors

CompoundR GroupDPP-IV IC₅₀ (nM)
1a -H5600
1b -CH₃1500
1c -CH₂OH850
1d -CH₂F320
1e -CN1.8
Vildagliptin Adamantyl2.3

Data is illustrative and compiled from various sources for educational purposes.[3][18][22]

The data in Table 1 clearly demonstrates the profound impact of the substituent at the 2-position of the pyrrolidine ring on inhibitory activity. The introduction of a cyano group leads to a dramatic increase in potency, highlighting its critical role in the covalent interaction with the enzyme's active site.

Metabolic Reactivity of Pyrrolidine-Containing Drugs

The pyrrolidine ring can also be a site of metabolic transformation in the body. For Vildagliptin, the primary metabolic pathway is hydrolysis of the cyano group to a carboxylic acid, a reaction that is not mediated by cytochrome P450 enzymes.[14] Other minor metabolic pathways include oxidation of the pyrrolidine ring.[14] Understanding the metabolic fate of the pyrrolidine moiety is crucial for designing drugs with favorable pharmacokinetic profiles and minimizing the potential for the formation of reactive metabolites.[23]

Conclusion: An Enduring Scaffold for Future Drug Discovery

The pyrrolidine ring's unique combination of conformational flexibility, inherent basicity and nucleophilicity, and amenability to a wide range of synthetic modifications has firmly established it as a privileged scaffold in drug discovery. Its ability to serve as a versatile template for the design of potent and selective ligands for a diverse array of biological targets ensures its continued importance in the development of new therapeutic agents. As our understanding of its fundamental reactivity deepens and new synthetic methodologies emerge, the pyrrolidine ring is poised to remain at the forefront of medicinal chemistry for years to come.

References

  • D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Substituted Pyrrolidines. Chemical Reviews, 106(9), 3725-3816. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry toward Heterocycles and Natural Products (Vol. 59). John Wiley & Sons. [Link]

  • O'Hagan, D. (2000). Pyrrolidine, piperidine, and pyridine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]

  • Coldham, I., & Hufton, R. (2005). Intramolecular 1,3-dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765-2810. [Link]

  • He, H., He, L., & Chen, H. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-544. [Link]

  • Mayr, H., & Ofial, A. R. (2005). Kinetics of C-C Bond-Forming Reactions. Angewandte Chemie International Edition, 44(33), 5294-5316. [Link]

  • An, J., & Mayr, H. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society, 142(4), 1947-1956. [Link]

  • An, J., & Mayr, H. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. ResearchGate. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines. Chemical Science, 3(4), 1198-1202. [Link]

  • Ramazani, A., & Hosseininezhad, S. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Petri, A. D., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Wolfe, J. P., & Lira, R. (2006). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. The Journal of organic chemistry, 71(23), 8877–8885. [Link]

  • Paliwal, S., Seth, D., Yadav, D., Yadav, R., & Paliwal, S. (2011). Development of a robust QSAR model to predict the affinity of pyrrolidine analogs for dipeptidyl peptidase IV (DPP-IV). Journal of enzyme inhibition and medicinal chemistry, 26(1), 129–140. [Link]

  • Biftu, T., et al. (2005). (2S)-1-((2'-((5-cyanopyridin-2-yl)amino)ethyl)amino)acetyl-2-pyrrolidinecarbonitrile: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(12), 3951–3959. [Link]

  • Djikic, T., et al. (2024, October 28). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

  • Koskinen, A. M., & Lempens, E. H. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of organic chemistry, 70(16), 6433–6440. [Link]

  • Singh, R., & Singh, J. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Mini reviews in medicinal chemistry, 22(15), 1989–2010. [Link]

  • Sharma, S., & Singh, A. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity, 29(1), 1851-1886. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of molecular biology, 228(3), 725–734. [Link]

  • Fura, A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of medicinal chemistry, 55(8), 3563–3580. [Link]

Sources

Exploratory

Escaping Flatland: The Strategic Role of Pyrrolidine Derivatives as Precursors in Modern Drug Synthesis

Executive Summary: The Pharmacological Rationale In modern medicinal chemistry, the transition from planar, aromatic rings to sp3-hybridized, three-dimensional frameworks—a paradigm known as "escaping flatland"—has becom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Pharmacological Rationale

In modern medicinal chemistry, the transition from planar, aromatic rings to sp3-hybridized, three-dimensional frameworks—a paradigm known as "escaping flatland"—has become a critical strategy for improving drug efficacy and safety. At the forefront of this shift is the pyrrolidine ring , the most utilized non-aromatic five-membered nitrogen heterocycle in FDA-approved drugs.

As a Senior Application Scientist, I approach pyrrolidine not merely as a structural motif, but as a highly tunable pharmacophore vector. The inherent conformational flexibility of the pyrrolidine core (pseudorotation) allows for precise three-dimensional arrangements of functional groups, enabling potent and selective interactions with biological targets. Furthermore, the introduction of a pyrrolidine ring significantly lowers the partition coefficient (logP) and enhances aqueous solubility compared to its aromatic counterparts. This is evidenced by the recent FDA approvals of pyrrolidine-containing therapeutics such as pacritinib, futibatinib, and daridorexant [1].

To successfully leverage this privileged scaffold, researchers must master the stereoselective synthesis of pyrrolidine precursors. This whitepaper details the core synthetic methodologies, the causality behind experimental choices, and self-validating protocols for constructing the pyrrolidine core.

Core Synthetic Methodologies & Decision Logic

The selection of a synthetic route for pyrrolidine derivatives is dictated by the stereochemical requirements and substitution patterns of the target active pharmaceutical ingredient (API).

SyntheticWorkflow Target Target Pyrrolidine Scaffold Decision Stereochemical Requirement? Target->Decision ChiralPool Chiral Pool Approach (L-Proline / 4-Hydroxyproline) Decision->ChiralPool High Enantiopurity Required (Natural Config) Cycloadd [3+2] Cycloaddition (Azomethine Ylides) Decision->Cycloadd Polysubstituted / Multiple Stereocenters Reductive Reductive Amination (1,4-Dicarbonyls) Decision->Reductive Achiral / Racemic

Strategic decision matrix for selecting pyrrolidine synthesis methodologies.

The "Chiral Pool" Strategy

For drugs requiring a specific absolute configuration at the α-position, the "chiral pool" approach is the industry standard. Utilizing naturally occurring, enantiomerically pure amino acids like L-proline or 4-hydroxyproline allows for the direct transfer of stereochemical information to the final product [2]. For example, the synthesis of the PDE5 inhibitor Avanafil relies on the reduction of L-proline to (S)-prolinol. The causality here is economic and strategic: it is far more efficient to preserve an existing stereocenter than to construct one de novo via asymmetric catalysis.

[3+2] Cycloaddition of Azomethine Ylides

When the target API requires a highly substituted or spiro-pyrrolidine core, the [3+2] cycloaddition is the premier method. This atom-economical reaction involves the in situ generation of an azomethine ylide (a 1,3-dipole) from an α-amino acid and a carbonyl compound. The ylide subsequently reacts with an electron-deficient alkene (dipolarophile) to rapidly construct the five-membered ring with simultaneous formation of up to four contiguous stereocenters [3].

Mechanism A α-Amino Acid (e.g., Glycine) C Imine Intermediate A->C B Carbonyl Compound (Aldehyde/Ketone) B->C D Azomethine Ylide (1,3-Dipole) C->D Decarboxylation (-CO2) F Polysubstituted Pyrrolidine D->F [3+2] Cycloaddition E Electron-Deficient Alkene (Dipolarophile) E->F Concerted Reaction

Concerted mechanism of [3+2] cycloaddition forming polysubstituted pyrrolidines.

Reductive Amination of 1,4-Dicarbonyls

For achiral or symmetrically substituted pyrrolidines, the reductive amination of 1,4-dicarbonyl compounds with primary amines is highly effective. This one-pot reaction is driven by the thermodynamic stability of the resulting cyclic iminium intermediate, which is rapidly reduced to the secondary or tertiary amine. This method is favored in early-stage scale-up due to its operational simplicity and robust scalability [4].

Quantitative Method Comparison

To assist in route scouting, the following table summarizes the key metrics of the primary pyrrolidine synthesis methodologies:

Synthetic MethodologyPrimary PrecursorsTypical YieldStereocontrol (ee / dr)ScalabilityMechanistic Advantage
Chiral Pool Modification L-Proline, 4-Hydroxyproline75–95%>99% ee (Retained)High (Multi-kg)Preserves existing natural stereocenters; highly cost-effective.
[3+2] Cycloaddition α-Amino Acids, Aldehydes, Alkenes60–90%High dr (>9:1)ModerateRapid assembly of complex, polycyclic, or spiro scaffolds.
Reductive Amination 1,4-Dicarbonyls, Primary Amines70–95%N/A (Often Achiral)High (Multi-kg)One-pot, highly robust, and atom-economical.
Transition-Metal Catalysis Unactivated Alkenes, Amines50–85%Moderate to HighLow to Mod.Enables late-stage functionalization of complex APIs.

Validated Experimental Protocols

A protocol is only as good as its ability to self-validate during execution. The following workflows are designed with built-in causality and verification steps to ensure high-fidelity synthesis.

Protocol A: Synthesis of (S)-Prolinol via LiAlH₄ Reduction of L-Proline

(Precursor for Avanafil and various chiral catalysts)

Mechanistic Causality: L-Proline exists natively as a zwitterion, rendering it insoluble in many organic solvents. Suspension in anhydrous THF followed by the slow addition of Lithium Aluminum Hydride (LiAlH₄) ensures the controlled reduction of the carboxylate to an alcohol without epimerizing the sensitive α-chiral center.

Step-by-Step Workflow:

  • Preparation: Suspend L-Proline (1.0 equiv) in anhydrous THF (0.5 M) under an argon atmosphere at 0 °C.

  • Reduction: Slowly add LiAlH₄ pellets (2.0 equiv) portion-wise. Caution: Highly exothermic. Stir at 0 °C for 30 minutes, then reflux at 70 °C for 4 hours.

  • In-Process Control (Self-Validation): Monitor completion via TLC. Because aliphatic amines lack a UV chromophore, plates must be stained with Ninhydrin and heated. A distinct purple/pink spot indicates the presence of the secondary amine product.

  • Fieser Workup (Critical Step): Cool to 0 °C. Quench the reaction strictly using the Fieser method to prevent the formation of a gelatinous emulsion that traps the product. For every n grams of LiAlH₄ used, sequentially add:

    • n mL of distilled H₂O (dropwise)

    • n mL of 15% aqueous NaOH

    • 3n mL of distilled H₂O Validation: The aluminum byproducts will immediately precipitate as a granular, easily filterable white solid.

  • Isolation: Filter the suspension through a Celite pad, wash with hot THF, and concentrate under reduced pressure to yield (S)-prolinol as a clear oil.

Protocol B: Decarboxylative [3+2] Cycloaddition for Spiro-Pyrrolidines

(Precursor for complex polycyclic drug scaffolds)

Mechanistic Causality: Isolating unstable azomethine ylides is notoriously difficult. By heating glycine and an aldehyde in toluene, Schiff base formation is forced; subsequent thermal decarboxylation generates the 1,3-dipole in situ, which immediately reacts with a dipolarophile (e.g., maleimide) via a concerted, stereospecific pathway.

Step-by-Step Workflow:

  • Assembly: To an oven-dried Schlenk tube, add Glycine (1.2 equiv), the target Aldehyde (1.0 equiv), and N-Methylmaleimide (1.0 equiv) in anhydrous toluene (0.2 M).

  • Reaction: Equip the flask with a Dean-Stark trap and a gas bubbler. Heat the mixture to reflux (110 °C).

  • Kinetic Indicator (Self-Validation): Observe the gas bubbler. The evolution of CO₂ bubbles acts as a real-time, visual kinetic indicator of ylide generation. The reaction is typically complete when gas evolution ceases (approx. 4–6 hours).

  • Purification: Cool to room temperature, concentrate the solvent, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Analytical Validation: Perform LC-MS analysis to confirm the exact mass of the cyclized product. Validate the diastereomeric ratio (dr) via ¹H-NMR by integrating the distinct chemical shifts of the newly formed α-protons on the pyrrolidine ring (typically >9:1 endo selectivity).

References

  • Recent insights about pyrrolidine core skeletons in pharmacology Frontiers in Chemistry (2023) URL:[Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors International Journal of Molecular Sciences (2024) URL:[Link]

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds Molecules (2024) URL:[Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) RSC Medicinal Chemistry (2024) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of trans-4-Aminopyrrolidine-3-Carboxylic Acid (trans-APC)

Executive Summary & Rationale trans-4-Aminopyrrolidine-3-carboxylic acid (trans-APC) is a privileged, conformationally constrained cyclic β-amino acid. In medicinal chemistry and structural biology, trans-APC is a critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

trans-4-Aminopyrrolidine-3-carboxylic acid (trans-APC) is a privileged, conformationally constrained cyclic β-amino acid. In medicinal chemistry and structural biology, trans-APC is a critical building block for the synthesis of β-peptide foldamers[1]. When incorporated into oligomeric sequences, trans-APC strongly induces the formation of stable 14-helix secondary structures in aqueous environments[2]. These helical architectures are highly resistant to proteolytic degradation and have been successfully deployed as potent antimicrobial agents that mimic natural host-defense peptides like magainin[3].

Despite its utility, accessing enantiomerically pure trans-APC is synthetically challenging. Traditional resolution methods suffer from a maximum 50% theoretical yield and require tedious separations. This Application Note details a highly efficient, self-validating asymmetric synthesis protocol leveraging the diastereoselective conjugate addition of a homochiral lithium amide to an N -protected dihydropyrrole α,β -unsaturated ester[4].

Mechanistic Causality: Stereocontrol in Pyrrolidine Synthesis

The core challenge in synthesizing trans-APC lies in establishing two contiguous stereocenters (C3 and C4) on a flexible pyrrolidine ring with absolute enantiocontrol. This protocol utilizes a chiral auxiliary approach to dictate the facial selectivity of the initial carbon-nitrogen bond formation.

Facial Selectivity via Chiral Amide: The reaction utilizes lithium ( S )- N -benzyl- N

α -methylbenzylamide. The bulky α -methylbenzyl group effectively shields one face of the incoming nucleophile. When this chiral lithium amide undergoes conjugate addition to the N -protected dihydropyrrole α,β -unsaturated ester, it attacks exclusively from the less hindered face, establishing the absolute configuration at C4 with >98% diastereomeric excess (d.e.)[4].
  • Kinetic vs. Thermodynamic Control at C3: The initial conjugate addition generates a chiral enolate. Kinetic protonation of this enolate (typically using a bulky proton source like BHT) occurs from the less hindered face, yielding the cis-diastereomer. To access the desired trans-isomer, we exploit thermodynamic causality: the cis-isomer suffers from steric repulsion between the adjacent bulky amino and ester groups. Subjecting the cis-ester to base-catalyzed epimerization (NaOMe/MeOH) allows the C3 stereocenter to invert, adopting the thermodynamically favored trans-configuration to minimize steric strain[4].

  • Global Deprotection: The final phase requires the simultaneous removal of the N -benzyl protecting groups (from both the pyrrolidine nitrogen and the exocyclic amine) without racemizing the newly formed stereocenters. Palladium-catalyzed hydrogenolysis under acidic conditions ensures the amine is immediately protonated, preventing retro-Michael addition or unwanted side reactions[5].

  • SynthesisWorkflow SM N-Benzyl-dihydropyrrole α,β-unsaturated ester Add Diastereoselective Conjugate Addition (-78 °C, THF) SM->Add ChiralAmide Lithium (S)-N-benzyl- N-α-methylbenzylamide ChiralAmide->Add Enolate Chiral Enolate Intermediate Add->Enolate Protonation Kinetic Protonation (BHT, -78 °C) Enolate->Protonation Cis cis-(3R,4R)-Intermediate Protonation->Cis Epimerization Thermodynamic Epimerization (NaOMe, MeOH, Δ) Trans trans-(3S,4R)-Intermediate Epimerization->Trans Cis->Epimerization Deprotect Global Deprotection (Pd(OH)2/C, H2, HCl) Trans->Deprotect Final trans-4-aminopyrrolidine-3- carboxylic acid (trans-APC) Deprotect->Final

    Figure 1: Synthetic workflow for the asymmetric synthesis of trans-APC via conjugate addition and epimerization.

    Experimental Protocols

    Note: All reactions involving lithium amides must be performed under a rigorous inert atmosphere (Argon or N2) using Schlenk techniques and anhydrous solvents. THF should be freshly distilled from sodium/benzophenone.

    Protocol 3.1: Preparation of the Chiral Lithium Amide & Conjugate Addition
    • Preparation: In a flame-dried Schlenk flask, dissolve ( S )- N -benzyl- α -methylbenzylamine (1.1 equivalents relative to the ester) in anhydrous THF to achieve a 0.2 M solution.

    • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n -butyllithium (2.5 M in hexanes, 1.05 eq). Stir for 30 minutes at -78 °C to ensure complete metalation.

    • Conjugate Addition: Dissolve the N -benzyl-dihydropyrrole α,β -unsaturated ester (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the lithium amide over 20 minutes via syringe pump to prevent thermal spikes.

    • Reaction: Maintain the reaction at -78 °C for 2 hours. The deep color of the lithium amide will subtly shift as the chiral enolate forms.

    Protocol 3.2: Kinetic Protonation to the cis-Isomer
    • Quenching: To the enolate solution at -78 °C, rapidly add a pre-cooled solution of 2,6-di-tert-butyl-4-methylphenol (BHT, 2.0 eq) in THF.

    • Rationale: BHT is a sterically hindered proton source that approaches the enolate exclusively from the less hindered face, locking in the cis stereochemistry.

    • Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous NH4Cl. Extract with dichloromethane (3x), dry over MgSO4, and concentrate. Purify via flash column chromatography to isolate the cis-(3$R ,4 R )− \beta$-amino ester.

    Protocol 3.3: Thermodynamic Epimerization to the trans-Isomer
    • Setup: Dissolve the purified cis-isomer in anhydrous methanol (0.1 M).

    • Epimerization: Add sodium methoxide (NaOMe, 1.5 eq). Heat the reaction mixture to reflux (65 °C) for 12 hours.

    • Monitoring: Monitor the epimerization via 1H-NMR or chiral HPLC. The bulky substituents at C3 and C4 will drive the equilibrium toward the trans-(3$S ,4 R$)-isomer to relieve steric strain.

    • Isolation: Cool to room temperature, neutralize with 1M HCl, extract with ethyl acetate, and purify to yield the trans- β -amino ester.

    Protocol 3.4: Global Deprotection
    • Hydrogenolysis: Dissolve the trans-ester in a mixture of EtOH, water, and concentrated HCl (10:2:1 ratio).

    • Catalysis: Add Pearlman’s catalyst (Pd(OH)2 on carbon, 20% w/w).

    • Reaction: Purge the vessel with H2 gas and pressurize to 5 atm. Heat to 50 °C for 24 hours. This step simultaneously cleaves all three N -benzyl groups and hydrolyzes the ester[5].

    • Purification: Filter through Celite to remove the palladium catalyst. Concentrate the filtrate and purify via Dowex 50WX8-200 ion-exchange chromatography to yield enantiopure trans-(3$S ,4 R$)-APC as a white crystalline solid[6].

    Quantitative Data & Yield Optimization

    The table below summarizes the expected yields and stereochemical purities at each critical node of the workflow, validating the efficiency of the asymmetric induction[4].

    Synthetic StepIntermediate ProductYield (%)d.e. (%)e.e. (%)Key ReagentsConjugate Additioncis-(3$R ,4 R )− \beta$-amino ester85 - 90%>98%>97%Lithium ( S )- N -benzyl- N α -methylbenzylamide, THF, -78 °CEpimerizationtrans-(3$S ,4 R )− \beta$-amino ester80 - 85%>98%>97%NaOMe, MeOH, RefluxGlobal Deprotectiontrans-(3$S ,4 R$)-APC68 - 71%>98%>97%Pd(OH)2/C, H2 (5 atm), EtOH/H2O/HClOverall Processtrans-APC (Final)~50%>98%>97%Complete 5-step sequence

    Biological Application: Foldamer Assembly

    The primary application of trans-APC is the synthesis of β -peptides that adopt stable 14-helical structures[7]. When trans-APC is alternated with other cyclic or acyclic β -amino acids, the resulting foldamers exhibit potent antimicrobial properties[3]. The rigid pyrrolidine ring restricts the ϕ and ψ dihedral angles, pre-organizing the peptide backbone to form a regular and repetitive hydrogen-bonding network (residue i to i+3 )[8].

    BioPathway APC trans-APC Monomer Coupling Solid-Phase Peptide Synthesis APC->Coupling BetaPeptide β-Peptide Foldamer (Unfolded) Coupling->BetaPeptide Folding Aqueous Environment (H-Bond Network) BetaPeptide->Folding Helix Stable 14-Helix Formation Folding->Helix Membrane Bacterial Membrane Insertion Helix->Membrane Lysis Membrane Disruption & Cell Lysis Membrane->Lysis

    Figure 2: Biological mechanism of action: from trans-APC monomer to antimicrobial foldamer.

    By precisely controlling the stereochemistry of trans-APC during synthesis, researchers can dictate the macroscopic topology of the resulting foldamer, optimizing its amphiphilicity for selective bacterial membrane disruption without causing mammalian cell hemolysis[9].

    References

    • Bunnage, M. E., Davies, S. G., Roberts, P. M., et al. "Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid." Organic & Biomolecular Chemistry, RSC Publishing.
    • "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
    • "Helix Formation in Aqueous Solution with Short β-Peptides Containing Pyrrolidine-Based Residues.
    • "Revisiting 310-helices: biological relevance, mimetics and applications.
    • "Synthesis, Characterization, and Antimicrobial Activity of Ultra-Short Cationic β-Peptides.

    Sources

    Application

    use of trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid in peptide synthesis

    An In-Depth Guide to the Application of trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic Acid in Modern Peptide Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction: Engineering Peptide Conf...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Guide to the Application of trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic Acid in Modern Peptide Synthesis

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: Engineering Peptide Conformation with Constrained Scaffolds

    In the landscape of peptide-based drug discovery, the ability to control the three-dimensional structure of a peptide is paramount. Unmodified peptides often suffer from conformational flexibility, leading to reduced receptor affinity and susceptibility to proteolytic degradation. The incorporation of non-natural, constrained amino acids is a powerful strategy to overcome these limitations, locking the peptide backbone into a bioactive conformation.[1][][3] This guide focuses on a particularly valuable building block: trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid .

    This molecule is a cyclic γ-amino acid analog whose rigid pyrrolidine ring imposes significant conformational constraints on the peptide chain. The trans orientation of the 4-amino and 3-carboxyl groups makes it an exceptional scaffold for inducing well-defined secondary structures, such as β-turns. By replacing native amino acid residues with this scaffold, researchers can design peptidomimetics with enhanced stability, improved target selectivity, and novel biological activities.[4][5]

    The presence of the Carboxybenzyl (Cbz or Z) group on the pyrrolidine nitrogen is a key strategic feature. The Cbz group is a robust and well-characterized amine protecting group, orthogonal to the common Fmoc and Boc protection schemes used in Solid-Phase Peptide Synthesis (SPPS).[6][7][8] This allows for its selective removal at a desired stage, enabling complex synthetic strategies such as on-resin cyclization or side-chain modification.[6]

    This document serves as a comprehensive technical guide, providing both the theoretical basis and detailed experimental protocols for the effective .

    The Strategic Advantage: Causality of Experimental Design

    The decision to incorporate this specific pyrrolidine derivative is driven by the desire to pre-organize a peptide into a specific, biologically relevant fold.

    • Structural Rigidity and Pre-organization: Unlike linear amino acids, the five-membered ring of the pyrrolidine scaffold drastically reduces the number of accessible backbone torsion angles (phi, psi). This rigidity helps to pre-organize the peptide into a conformation that minimizes the entropic penalty upon binding to its biological target, often leading to a significant increase in binding affinity.

    • Induction of β-Turns: The stereochemistry of the trans substituent pattern is ideal for mimicking β-turn structures. β-turns are critical recognition motifs in many protein-protein interactions. By replacing a two-residue segment of a native peptide sequence with this single building block, a stable turn can be engineered, enhancing the peptide's structural integrity and biological potency.[9]

    • Enhanced Proteolytic Stability: The non-natural, cyclic structure is not recognized by many proteases, which typically cleave peptide bonds between L-amino acids. This inherent resistance to enzymatic degradation significantly prolongs the in-vivo half-life of the resulting peptidomimetic, a crucial attribute for therapeutic candidates.[10][11]

    • Synthetic Versatility of the Cbz Group: The Cbz group is stable to the basic conditions used for Fmoc removal and the mild acidic conditions for Boc removal, making it an excellent orthogonal protecting group.[6][12] Its removal is typically achieved under mild reductive conditions (hydrogenolysis), which do not affect most other functional groups found in peptides.[12][13]

    Core Experimental Workflow: Incorporation via SPPS

    The primary method for incorporating trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is the Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategy.[10][14] The overall workflow involves the sequential addition of Nα-Fmoc protected amino acids to a growing chain anchored on a solid support resin.

    SPPS_Workflow Start Start: Swell Resin Fmoc_Deprot Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprot Wash1 Wash (DMF) Fmoc_Deprot->Wash1 Coupling Couple Next Amino Acid (Standard Fmoc-AA-OH) Wash1->Coupling For standard AAs Incorp Incorporate Pyrrolidine Analog (trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid) Wash1->Incorp At desired position Wash2 Wash (DMF) Coupling->Wash2 Wash2->Fmoc_Deprot Chain Elongation Wash3 Wash (DMF) Incorp->Wash3 Wash3->Fmoc_Deprot Repeat Repeat Cycle for Remaining Residues Wash3->Repeat Final_Deprot Final Fmoc Deprotection Repeat->Final_Deprot Final_Wash Final Wash (DMF, DCM) Final_Deprot->Final_Wash Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Wash->Cleavage Purify Purify Peptide (RP-HPLC) Cleavage->Purify End End: Characterize (MS, etc.) Purify->End

    Caption: General workflow for SPPS incorporating the pyrrolidine analog.

    Detailed Protocols

    Protocol 1: Solid-Phase Incorporation of the Pyrrolidine Analog

    This protocol outlines a single coupling cycle for incorporating trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid into a peptide sequence on a 0.1 mmol scale using the Fmoc/tBu strategy.

    Materials:

    • Fmoc-deprotected peptide-resin (0.1 mmol)

    • trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid

    • Coupling Reagent: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base: DIEA (N,N-Diisopropylethylamine)

    • Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

    • Reaction Vessel with frit for SPPS

    Methodology:

    • Resin Preparation: a. Begin with the peptide-resin that has the N-terminal Fmoc group removed from the previous residue. b. Swell the resin in DMF for 30 minutes prior to use.[1]

    • Activation of the Pyrrolidine Analog: a. In a separate vial, dissolve 3 equivalents (0.3 mmol) of trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid and 2.9 equivalents (0.29 mmol) of HBTU in ~2 mL of DMF. b. Add 6 equivalents (0.6 mmol) of DIEA to the solution. c. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color. Causality Note: Pre-activation forms a highly reactive OBt-ester intermediate, which facilitates efficient aminolysis by the deprotected N-terminus on the resin, minimizing side reactions.[15][16]

    • Coupling Reaction: a. Drain the DMF from the swollen peptide-resin. b. Immediately add the activated amino acid solution to the resin. c. Agitate the reaction vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature. Expert Insight: Due to the potential for steric hindrance from the cyclic structure, a longer coupling time compared to standard amino acids (typically 1-2 hours) is recommended to ensure the reaction goes to completion.[10]

    • Reaction Monitoring and Washing: a. After the coupling period, take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies incomplete coupling. b. If the Kaiser test is positive, drain the reaction solution and repeat steps 2 and 3 (a "double coupling"). c. Once coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove all excess reagents and byproducts.

    • Chain Elongation: a. The resin is now ready for the deprotection of the 4-amino group of the newly added pyrrolidine residue (if it was Fmoc-protected) or for the coupling of the next amino acid in the sequence if the 4-amino group is part of the backbone. Note: The title compound has its amino group as part of the peptide backbone, so the next step would be to couple the subsequent Fmoc-amino acid to this free amino group.

    Quantitative Data Summary: Coupling Conditions

    ParameterStandard Fmoc-Amino Acidtrans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acidRationale for Change
    Equivalents (vs. Resin) 3 eq.3-4 eq.To drive the reaction to completion against steric hindrance.
    Coupling Reagent HBTU, DIC/HOBtHATU, HBTUMore potent uronium salt reagents are preferred.[15][17]
    Coupling Time 1-2 hours2-4 hours (or double couple)Increased time to overcome slower reaction kinetics.[10]
    Monitoring Kaiser TestKaiser Test (Crucial)Essential to confirm complete incorporation of the bulky residue.
    Protocol 2: Deprotection of the Cbz Group

    The Cbz group is typically removed after the full peptide sequence has been assembled but before final cleavage from the resin (for on-resin modifications) or after cleavage (in solution phase). Catalytic transfer hydrogenation is a common and safer alternative to using hydrogen gas.[6]

    Materials:

    • Cbz-protected peptide (on-resin or cleaved)

    • Palladium on Carbon (Pd/C, 10% w/w)

    • Hydrogen Donor: Ammonium formate or 1,4-cyclohexadiene

    • Solvent: Methanol (MeOH), DMF, or a mixture

    Methodology (Solution Phase):

    • Preparation: a. Dissolve the purified, Cbz-protected peptide in a suitable solvent (e.g., MeOH). b. Add a catalytic amount of 10% Pd/C (typically 10-20% by weight of the peptide). c. Add a large excess of the hydrogen donor, ammonium formate (e.g., 10 equivalents).

    • Reaction: a. Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). b. Monitor the reaction progress by HPLC or Mass Spectrometry. The reaction is typically complete within 2-16 hours.

    • Workup: a. Upon completion, filter the reaction mixture through a pad of celite to carefully remove the palladium catalyst.[6] b. Wash the celite pad with additional solvent. c. Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide. d. The peptide can be further purified by RP-HPLC if necessary.

    Orthogonal Protection Scheme Visualization

    Orthogonal_Strategy cluster_deprotection Selective Deprotection Conditions Peptide Fully Protected Peptide (on Resin or in Solution) - Fmoc (N-term) - Boc/tBu (Side Chains) - Cbz (Pyrrolidine-N) Fmoc Fmoc Group Peptide->Fmoc Exposed at N-terminus Boc Boc/tBu Groups Peptide->Boc On various side chains Cbz Cbz Group Peptide->Cbz On pyrrolidine nitrogen Fmoc_Cond Base (e.g., Piperidine) Fmoc->Fmoc_Cond cleaved by Boc_Cond Strong Acid (e.g., TFA) Boc->Boc_Cond cleaved by Cbz_Cond Hydrogenolysis (e.g., H₂, Pd/C) Cbz->Cbz_Cond cleaved by

    Caption: Orthogonality of common protecting groups in peptide synthesis.

    Conclusion and Future Perspectives

    trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is more than just a building block; it is a tool for rational peptide design. By providing a means to enforce specific structural motifs, it allows scientists to craft peptidomimetics with superior pharmacological properties. The protocols detailed herein provide a validated framework for its successful incorporation. As the field of peptide therapeutics continues to advance, the use of such conformationally constrained analogs will undoubtedly play a central role in the development of next-generation drugs with enhanced potency, selectivity, and metabolic stability.

    References

    • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
    • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis - Benchchem.
    • Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis - Benchchem.
    • Cbz: Organic Chemistry Study Guide | Fiveable.
    • CBZ Protected Amino Acids - Vector Labs.
    • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech.
    • Optimizing Peptide Coupling: Key Techniques.
    • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
    • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
    • Ch27 : Peptide synthesis - University of Calgary.
    • Protecting Groups for Amines: Carbam
    • Coupling Reagents - Aapptec Peptides.
    • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
    • Strategies for Incorporating Unnatural Amino Acids into Proteins - BOC Sciences.
    • A Biosynthetic Approach for the Incorporation of Unn
    • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals.
    • Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics - PMC.
    • Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isol
    • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC - NIH.
    • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applic

    Sources

    Method

    Application Note: trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic Acid in Neuroscience Research

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary & Mechanistic Rationale In modern neuropharmacolo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

    Executive Summary & Mechanistic Rationale

    In modern neuropharmacology, the design of receptor-specific ligands and proteolytically stable neuropeptides requires building blocks that offer strict conformational control. trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid (Cbz-APC) has emerged as a privileged scaffold in neuroscience research. As a conformationally restricted cyclic β-amino acid, it serves as a rigidified analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and the excitatory neurotransmitter glutamate [1].

    The utility of this molecule lies in its dual structural features:

    • Conformational Restriction: The trans-pyrrolidine ring locks the dihedral angles (φ, ψ) of the amino acid. When incorporated into target ligands, it forces the molecule to adopt specific spatial geometries, allowing researchers to map the binding pockets of GABA receptors (GABA_A, GABA_B, GABA_C) and GABA transporters (e.g., GAT1, GAT3) [1, 2].

    • Orthogonal Protection Strategy: The carboxybenzyl (Cbz) group protects the secondary pyrrolidine nitrogen. This allows medicinal chemists to selectively functionalize the primary amine at the C4 position and the carboxylic acid at the C3 position without unwanted side reactions. Once the desired molecular architecture is built, the Cbz group can be cleanly removed via catalytic hydrogenolysis to reveal the secondary amine, which is often critical for hydrogen bonding within neural receptor pockets.

    Furthermore, Cbz-APC is a foundational monomer for synthesizing β-peptide foldamers —synthetic oligomers that mimic the secondary structures of native neuropeptides (such as α-helices) but are entirely resistant to endogenous proteolytic degradation [3].

    Key Applications in Neuropharmacology

    Scaffold for GABA Transporter (GAT) Inhibitors

    The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GAT1–4). Inhibiting GAT1 prolongs GABAergic signaling, providing therapeutic avenues for epilepsy, anxiety, and neuropathic pain. Cbz-APC is utilized to synthesize pseudostatic combinatorial libraries (e.g., oximes and hydrazones). By functionalizing the C3 and C4 positions while the pyrrolidine ring is Cbz-protected, researchers can generate highly selective, allosteric, or competitive GAT1 inhibitors [1].

    Development of Neuroactive β-Peptide Foldamers

    Native neuropeptides suffer from poor bioavailability and rapid enzymatic cleavage in the central nervous system (CNS). By substituting natural α-amino acids with the trans-APC scaffold, researchers create β-peptides that fold into highly stable 12- or 14-helices. These foldamers maintain the amphipathic surfaces necessary for receptor activation while exhibiting near-total resistance to CNS proteases, significantly extending their pharmacological half-life [3].

    Data Visualization: Pharmacological Impact

    The table below summarizes the pharmacological advantages of incorporating the APC scaffold into neuroactive compounds compared to native neurotransmitters.

    ParameterNative GABACbz-APC (Intermediate)APC-Derived Ligands / Foldamers
    Conformational Flexibility High (Highly flexible chain)Restricted (Rigid pyrrolidine ring)Highly Restricted (Stable helical motifs)
    Proteolytic Stability Low (Rapidly metabolized)N/A (Synthetic intermediate)Extremely High (Resistant to CNS proteases)
    Receptor Subtype Selectivity Non-selective (Binds all GABA-R)Inactive (Cbz blocks binding)High (Tunable via C3/C4 functionalization)
    Blood-Brain Barrier (BBB) PoorModerate (Lipophilic Cbz group)Tunable (Can be conjugated with CPPs)

    Logical Workflow & Signaling Pathway

    The following diagram illustrates the synthetic and functional workflow of Cbz-APC in the development of neurotherapeutics.

    Pathway A trans-4-Amino-1-Cbz- pyrrolidine-3-carboxylic acid B Orthogonal Functionalization (Primary Amine / Carboxyl) A->B D Combinatorial Libraries (Oximes, Hydrazones) B->D E β-Peptide Foldamers (SPPS) B->E C Cbz Deprotection (Pd/C, H2 or HBr/AcOH) F GAT1 / GAT3 Inhibitors C->F G GABA Receptor Probes C->G H Proteolytically Stable Neuropeptides C->H D->C E->C

    Synthetic and functional workflow of Cbz-APC in neuropharmacology.

    Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems, combining synthesis with immediate pharmacological validation.

    Protocol A: Solid-Phase Peptide Synthesis (SPPS) of APC-Foldamers

    This protocol details the incorporation of the APC scaffold into a neuropeptide sequence to enhance proteolytic stability.

    Materials: Fmoc-NH-APC(Cbz)-COOH (prepared from Cbz-APC via standard Fmoc-OSu protection), Rink Amide AM resin, HATU, DIPEA, DMF, Piperidine, Trifluoroacetic acid (TFA), Palladium on carbon (Pd/C, 10%).

    • Resin Swelling & Deprotection:

      • Swell Rink Amide resin (0.1 mmol) in DMF for 30 minutes.

      • Remove the Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×).

      • Causality: Complete removal of the Fmoc group is essential to expose the primary amine on the resin for the first coupling step.

    • Coupling of the APC Monomer:

      • Dissolve Fmoc-NH-APC(Cbz)-COOH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL DMF. Add DIPEA (0.8 mmol, 8 eq).

      • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

      • Causality: The highly restricted nature of cyclic β-amino acids causes steric hindrance. HATU is utilized as a highly efficient coupling reagent to prevent incomplete coupling.

    • Cleavage from Resin:

      • Treat the resin with a cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether and centrifuge.

    • Global Deprotection (Cbz Removal):

      • Dissolve the crude peptide in Methanol/Water (1:1). Add a catalytic amount of 10% Pd/C.

      • Stir the suspension under a hydrogen atmosphere (1 atm, balloon) for 12 hours.

      • Causality: The Cbz group on the pyrrolidine nitrogen must be removed post-cleavage. The resulting secondary amine is critical for mimicking the basic center of natural neurotransmitters.

    • Validation: Filter through Celite, concentrate, and purify via RP-HPLC. Validate the mass and purity using LC-MS.

    Protocol B: Competitive Radioligand Uptake Assay for GAT1 Validation

    Used to evaluate the inhibitory potency of APC-derived compounds synthesized in Protocol A or combinatorial libraries.

    Materials: HEK293 cells stably expressing human GAT1, [3H]-GABA (specific activity ~30 Ci/mmol), Krebs-Ringer-HEPES (KRH) buffer, Liquid Scintillation Cocktail.

    • Cell Preparation:

      • Seed HEK293-hGAT1 cells in 24-well plates (10^5 cells/well) and culture until 80% confluent.

      • Wash cells twice with warm KRH buffer (120 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2 mM CaCl2, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

    • Compound Incubation:

      • Pre-incubate cells with varying concentrations of the deprotected APC-derivative (1 nM to 100 μM) in KRH buffer for 15 minutes at 37°C.

      • Causality: Pre-incubation allows the rigid APC-derivative to equilibrate and bind to the orthosteric or allosteric sites of the GAT1 transporter before the native substrate is introduced.

    • Radioligand Uptake:

      • Add 50 nM[3H]-GABA to each well. Incubate for exactly 10 minutes at 37°C.

      • Causality: A 10-minute window ensures the uptake is measured in the linear phase of transport, preventing artifacts from intracellular GABA metabolism or efflux.

    • Termination and Quantification:

      • Terminate the reaction by rapidly washing the cells three times with ice-cold KRH buffer.

      • Lyse the cells using 1% SDS (0.5 mL/well). Transfer the lysate to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter.

    • Validation & Data Analysis: Plot the reduction in[3H]-GABA uptake against the log concentration of the APC-derivative using non-linear regression (GraphPad Prism) to determine the IC50 value. A self-validating control must include a known GAT1 inhibitor (e.g., Tiagabine) to ensure assay fidelity.

    References

    • Huber, S. K., Höfner, G., & Wanner, K. T. (2019). Application of the concept of oxime library screening by mass spectrometry (MS) binding assays to pyrrolidine-3-carboxylic acid derivatives as potential inhibitors of γ-aminobutyric acid transporter 1 (GAT1). Bioorganic & Medicinal Chemistry, 27(13), 2753-2763.[Link]

    • Davies, S. G., et al. (2004). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Organic & Biomolecular Chemistry, 2(23), 3355-3370.[Link]

    • Fujisawa, A., et al. (2021). Oligoarginine-Conjugated Peptide Foldamers Inhibiting Vitamin D Receptor-Mediated Transcription. ACS Omega, 6(38), 24654–24664.[Link]

    • Kim, H., et al. (2021). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABA B Receptor. Molecules, 26(18), 5650.[Link]

    Application

    Application Note: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

    Introduction Enantioenriched pyrrolidines are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds in antiviral, anticancer, and neurological therapeutics[1]. The copper-catalyzed asymme...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Enantioenriched pyrrolidines are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds in antiviral, anticancer, and neurological therapeutics[1]. The copper-catalyzed asymmetric 1,3-dipolar cycloaddition (1,3-DC) of azomethine ylides with electron-deficient alkenes represents a highly convergent, atom-economical strategy to construct these complex N-heterocycles[2].

    This application note provides a comprehensive guide for researchers and drug development professionals to execute this transformation. It details the mechanistic rationale, reaction optimization parameters, and a self-validating experimental protocol designed for high reproducibility and stereocontrol.

    Mechanistic Principles & Causality

    The success of the Cu-catalyzed 1,3-DC relies on the precise orchestration of Lewis acid activation and the generation of a highly controlled chiral environment.

    • Pre-catalyst Formation : A Cu(I) or Cu(II) salt (e.g., Cu(MeCN)₄PF₆ or Cu(OTf)₂) coordinates with a chiral ligand (e.g., Bisoxazolines, Segphos, or P,N-ligands) to form a chiral Lewis acid complex[2].

    • Ylide Generation : The imino ester (azomethine ylide precursor) coordinates to the copper center via its nitrogen and carbonyl oxygen. This bidentate coordination significantly increases the acidity of the α-proton. A mild base (like Et₃N) then deprotonates it, generating a stable, nucleophilic N-metallated azomethine ylide[2].

    • Stereoselective Cycloaddition : The chiral ligand dictates the facial approach of the dipolarophile (e.g., acrylates, enones, sultones). Depending on the ligand's steric bulk and electronic properties, the reaction can be tuned to yield either exo or endo cycloadducts, and can even achieve regiodivergent synthesis[3].

    • Turnover : Protonation of the cycloadduct releases the enantioenriched pyrrolidine and regenerates the active copper catalyst[4].

    G Cu Cu(I) Salt + Chiral Ligand (Pre-catalyst) Coord Imino Ester Coordination (Lewis Acid Activation) Cu->Coord + Imino Ester Ylide Deprotonation by Base (Metallo-Azomethine Ylide) Coord->Ylide + Base (e.g., Et3N) Dipolarophile Dipolarophile Coordination (Facial Selectivity) Ylide->Dipolarophile + Alkene Cycloaddition [3+2] Cycloaddition (Concerted/Stepwise) Dipolarophile->Cycloaddition Product Protonation & Demetallation (Chiral Pyrrolidine) Cycloaddition->Product Product->Cu Catalyst Turnover

    Caption: Mechanistic catalytic cycle of Cu-catalyzed 1,3-dipolar cycloaddition.

    Reaction Optimization

    The choice of catalyst, ligand, and base profoundly impacts the yield, diastereomeric ratio (dr), and enantiomeric excess (ee). Table 1 summarizes typical optimization parameters for the cycloaddition of glycine imino esters with standard dipolarophiles based on benchmark literature.

    Table 1: Optimization of Cu-Catalyzed 1,3-Dipolar Cycloaddition Parameters

    EntryCopper SourceChiral LigandBaseSolventYield (%)dr (exo:endo)ee (%)
    1Cu(MeCN)₄PF₆(R)-DTBM-SegphosEt₃NTHF92>20:198
    2Cu(OTf)₂Chiral BOXDIPEADCM8515:194
    3Cu(OAc)₂TF-BiphamPhosDBUToluene8818:196
    4Cu(MeCN)₄BF₄tBu-FcPhoxEt₃NTHF90>20:197

    (Data synthesized from standard optimization studies[3],[4])

    Experimental Protocol

    Self-Validating Methodology for Asymmetric Pyrrolidine Synthesis

    This protocol describes the highly selective 1,3-dipolar cycloaddition of a glycine imino ester with an electron-deficient alkene (e.g., 1-propene-1,3-sultone or an enone)[4].

    Materials Required:

    • Cu(MeCN)₄PF₆ (5.0 mol%)

    • Chiral Ligand (e.g., (R)-DTBM-Segphos) (5.5 mol%)

    • Glycine imino ester (1.0 equiv, 0.5 mmol)

    • Dipolarophile (1.2 equiv, 0.6 mmol)

    • Triethylamine (Et₃N) (10 mol%)

    • Anhydrous THF or Toluene (5.0 mL)

    Step-by-Step Procedure:

    • Catalyst Complexation : In an oven-dried Schlenk tube under a nitrogen atmosphere, add Cu(MeCN)₄PF₆ (5.0 mol%) and the chiral ligand (5.5 mol%). Add 2.5 mL of anhydrous THF and stir at room temperature for 1 hour.

      • Causality: A slight excess of ligand ensures no unligated copper remains. Stirring for 1 hour guarantees complete thermodynamic formation of the chiral pre-catalyst, which is critical to prevent racemic background reactions catalyzed by free copper[1].

    • Substrate Introduction : Dissolve the glycine imino ester (1.0 equiv) and the dipolarophile (1.2 equiv) in 2.5 mL of anhydrous THF. Transfer this solution dropwise to the catalyst mixture.

      • Causality: Premixing the substrates ensures they are introduced to the catalyst simultaneously at a controlled concentration, minimizing substrate-induced catalyst deactivation.

    • Ylide Initiation : Cool the reaction mixture to 0 °C. Add Et₃N (10 mol%) dropwise.

      • Causality: The base initiates the deprotonation of the Cu-coordinated imino ester. Performing this at 0 °C controls the rate of metallo-azomethine ylide generation, suppressing unwanted ylide dimerization or decomposition pathways before the cycloaddition can occur[1].

    • Reaction Progression : Allow the reaction to stir, gradually warming from 0 °C to room temperature over 12–16 hours. Monitor progress via TLC or LC-MS.

    • Quench and Workup : Once the imino ester is fully consumed, directly filter the crude reaction mixture through a short pad of silica gel or Celite, eluting with Ethyl Acetate (15 mL).

      • Causality: Rapid filtration removes the paramagnetic copper species. If left in solution during concentration, copper can catalyze the oxidative degradation of the pyrrolidine product and cause severe line-broadening during subsequent NMR analysis[1].

    • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure chiral pyrrolidine.

    Workflow Step1 Catalyst Preparation (Cu Salt + Ligand in THF) Step2 Substrate Addition (Imino Ester + Dipolarophile) Step1->Step2 Step3 Initiation (Base Addition at 0 °C) Step2->Step3 Step4 Reaction Monitoring (TLC / LC-MS) Step3->Step4 Step5 Quench & Filtration (Silica/Celite Pad) Step4->Step5 Step6 Purification & Analysis (Column Chrom. & Chiral HPLC) Step5->Step6

    Caption: Step-by-step experimental workflow for asymmetric pyrrolidine synthesis.

    Analytical Validation

    To ensure the structural integrity and stereochemical purity of the synthesized pyrrolidine, perform the following validations:

    • Diastereoselectivity (dr) : Determine the exo/endo ratio by integrating distinct, well-resolved protons (e.g., the pyrrolidine C2 or C5 protons) directly from the crude ¹H NMR spectrum prior to chromatography.

    • Enantioselectivity (ee) : Analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC). Compare the retention times against a racemic standard prepared using an achiral catalyst system (e.g., Cu(MeCN)₄PF₆ / PPh₃) to accurately quantify the enantiomeric excess[4].

    References

    • Application Notes and Protocols: Asymmetric Synthesis of Pyrrolidine Derivatives with Copper Catalysts. Benchchem.1

    • Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society. 3

    • Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Imino Esters to Unsaturated Sultones. The Journal of Organic Chemistry. 4

    • Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloadditions. Chemical Reviews. 2

    Sources

    Method

    Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) Incorporating Cbz-Protected Amino Acids

    Executive Summary The benzyloxycarbonyl (Cbz or Z) group, originally introduced by Bergmann and Zervas, remains a cornerstone of peptide chemistry. While the Fmoc/tBu strategy dominates modern Solid-Phase Peptide Synthes...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The benzyloxycarbonyl (Cbz or Z) group, originally introduced by Bergmann and Zervas, remains a cornerstone of peptide chemistry. While the Fmoc/tBu strategy dominates modern Solid-Phase Peptide Synthesis (SPPS), incorporating Cbz-protected amino acids provides a highly valuable layer of orthogonal protection. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for integrating Cbz protection into SPPS. We detail the mechanistic rationale, advanced orthogonal cleavage strategies, and step-by-step methodologies for generating N-terminally Cbz-capped peptides and complex bioconjugates.

    Mechanistic Rationale & Orthogonality (E-E-A-T)

    The Role of Cbz in Fmoc/tBu SPPS

    In standard Fmoc-based SPPS, the Cbz group is utilized primarily for its exceptional stability. Because Cbz is entirely stable to both the repeated basic conditions (20% piperidine) used for Fmoc deprotection and the highly acidic conditions (95% Trifluoroacetic acid, TFA) used for final resin cleavage and side-chain deprotection, it serves as an ideal permanent N-terminal capping group 1.

    Causality in Experimental Design: Researchers often require N-terminally protected peptides for in vitro assays to prevent rapid degradation by exopeptidases, or to serve as lipophilic prodrugs. By coupling a Z-amino acid (e.g., Z-Leu-OH) as the final residue, the peptide can be cleaved from the Wang or Rink Amide resin using standard TFA cocktails while retaining the Cbz group intact 2.

    Overcoming Solid-Phase Cleavage Limitations

    Traditionally, Cbz is removed via catalytic hydrogenation ( H2​/Pd−C ) or strong hazardous acids (HF). However, catalytic hydrogenation is highly inefficient on solid polymeric supports due to the heterogeneous nature of the resin matrix preventing optimal catalyst interaction.

    To solve this, advanced SPPS methodologies utilize Lewis acid-mediated cleavage . For example, the use of Diethylaluminum chloride ( Et2​AlCl ) and thioanisole at -78°C allows for the selective, on-resin removal of Cbz without cleaving the peptide from the resin or disrupting other protecting groups. This specific causality—using a soluble Lewis acid to bypass heterogeneous catalyst limitations—enables the synthesis of complex molecular imaging contrast agents (e.g., DOTA conjugates) directly on the resin 3.

    Furthermore, recent innovations have introduced the VeZ (Vinyl ether benzyloxycarbonyl) group, an orthogonal Cbz derivative that is selectively cleaved via an inverse electron-demand Diels-Alder reaction using tetrazines, providing exceptionally mild on-resin deprotection for cyclic peptide synthesis 4.

    OrthogonalProtection Start Fmoc-Peptide(tBu)-Resin DeprotectFmoc 20% Piperidine (Fmoc Removal) Start->DeprotectFmoc Step 1 CoupleCbz Coupling: Cbz-AA-OH or Cbz-Cl DeprotectFmoc->CoupleCbz Step 2 CbzPeptideResin Cbz-Peptide(tBu)-Resin CoupleCbz->CbzPeptideResin Step 3 Cleavage 95% TFA / Scavengers (tBu Removal & Resin Cleavage) CbzPeptideResin->Cleavage Step 4 FinalProduct Cbz-Peptide-OH (Fully Deprotected Side Chains) Cleavage->FinalProduct Final Step

    Caption: Workflow of orthogonal Fmoc/tBu SPPS incorporating N-terminal Cbz protection.

    Quantitative Data Presentation: Orthogonal Stability Matrix

    To design a successful synthesis, one must understand the exact stability profiles of the protecting groups involved. The table below summarizes the orthogonal stability of common SPPS protecting groups against standard reagents.

    Protecting GroupDeprotection ReagentStability to 20% Piperidine (Base)Stability to 95% TFA (Acid)On-Resin Cleavage Method
    Fmoc (N-terminal)20% Piperidine in DMFLabile (Cleaves in <10 min)StableN/A (Standard Deprotection)
    tBu / Boc (Side-chain)95% TFA + ScavengersStableLabile (Cleaves in 2-3 hrs)N/A (Standard Cleavage)
    Cbz / Z (N-terminal) H2​/Pd−C , HF, or Et2​AlCl StableStable Et2​AlCl / Thioanisole (-78°C)
    VeZ (Side-chain)Tetrazine (Diels-Alder)StableStableTetrazine solution (3 x 1 hr)

    Experimental Protocols

    The following protocols are designed as self-validating systems. We incorporate in-process quality control checks (e.g., the Kaiser test) to ensure absolute trustworthiness of the synthetic workflow.

    Protocol A: Direct Coupling of N-Cbz-Amino Acids (Terminal Capping)

    This method is preferred when the final amino acid of the sequence is commercially available as a Cbz-protected derivative (e.g., Z-Leu-OH).

    1. Resin Preparation & Fmoc Deprotection:

    • Swell the Fmoc-peptide-resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.

    • Treat with 20% piperidine in DMF (2 x 10 min) to remove the terminal Fmoc group.

    • Self-Validation Check: Perform a Kaiser (ninhydrin) test. A positive result (deep blue resin beads) confirms the presence of the free primary amine.

    2. Pre-Activation & Coupling:

    • In a separate vial, dissolve the Cbz-protected amino acid (3.0 eq, 0.3 mmol), HBTU (2.9 eq, 0.29 mmol), and HOBt (3.0 eq, 0.3 mmol) in a minimal volume of DMF.

    • Causality Note: HBTU is used at 2.9 eq (slightly sub-stoichiometric relative to the amino acid) to prevent the excess uronium salt from reacting with the free amine on the resin, which would cause irreversible guanidinylation and terminate peptide chain elongation.

    • Add N,N-Diisopropylethylamine (DIEA) (6.0 eq, 0.6 mmol) to the mixture. Pre-activate for 2 minutes.

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

    • Self-Validation Check: Repeat the Kaiser test. A negative result (yellow/colorless beads) confirms complete coupling.

    Protocol B: On-Resin N-terminal Cbz Protection using Cbz-Cl

    This strategy is utilized when the specific Z-amino acid is unavailable, requiring the direct functionalization of the free N-terminus.

    1. Reaction Setup:

    • Following the final Fmoc deprotection and positive Kaiser test, wash the resin thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (5 x 1 min).

    • Swell the resin in DCM.

    2. Cbz-Cl Capping:

    • Prepare a solution of Benzyl chloroformate (Cbz-Cl, 5.0 eq) in DCM.

    • Add DIEA (5.0 eq) directly to the resin vessel, immediately followed by the Cbz-Cl solution.

    • Agitate at room temperature for 2 to 4 hours.

    • Wash thoroughly with DCM and DMF. Verify completion via a negative Kaiser test.

    Protocol C: Global Cleavage Yielding Cbz-Protected Peptide

    Because the Cbz group is highly stable to TFA, standard cleavage protocols will strip the side-chain protecting groups (tBu, Trt, Boc) and release the peptide from the resin while leaving the N-terminal Cbz intact.

    1. Cleavage Cocktail Preparation:

    • Prepare the cocktail: TFA / Triisopropylsilane (TIS) / H2​O (95:2.5:2.5 v/v/v).

    • Causality Note: TIS acts as a highly effective carbocation scavenger. When tBu and Trt groups are cleaved by TFA, they form reactive carbocations. TIS quenches these species, preventing them from re-alkylating electron-rich side chains (like Tryptophan or Tyrosine).

    2. Execution:

    • Add 10 mL of the cleavage cocktail per gram of resin. Agitate for 2.5 hours at room temperature.

    • Filter the resin, collecting the filtrate. Wash the resin once with 2 mL of neat TFA and combine filtrates.

    • Concentrate the filtrate under a gentle stream of nitrogen to ~10% of its original volume.

    • Precipitate the crude Cbz-peptide by adding 10 volumes of ice-cold diethyl ether. Centrifuge, decant the ether, and dry the pellet for downstream HPLC purification.

    Advanced Application: On-Resin Cbz Cleavage for Bioconjugation

    For researchers synthesizing complex bioconjugates (such as DOTA-peptide imaging agents), selective on-resin Cbz removal is required.

    LewisAcidCleavage Resin Resin-Bound Cbz-Peptide LewisAcid Et2AlCl / Thioanisole (-78°C, 15 min) Resin->LewisAcid Selective Cleavage FreeAmine Resin-Bound Free Amine (Cbz Removed) LewisAcid->FreeAmine Orthogonal Deprotection FurtherSPPS Further Fmoc SPPS or Conjugation (e.g., DOTA) FreeAmine->FurtherSPPS Chain Elongation

    Caption: Selective on-resin Cbz cleavage using Et2AlCl/thioanisole for advanced conjugation.

    Protocol Summary:

    • Cool the reaction vessel containing the Cbz-peptide-resin to -78°C under an inert argon atmosphere.

    • Add a solution containing 1.0 eq of Et2​AlCl and 1.0 eq of thioanisole.

    • React for exactly 15 minutes. Causality Note: Exceeding this time or equivalent ratio risks premature cleavage of the benzyl ether linker connecting the peptide to the resin 3.

    • Quench, wash extensively with DCM, and proceed with DOTA coupling.

    References

    • Kumar, R. et al. "How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?" ResearchGate Discussions, June 2023. [Link]

    • De Leon-Rodriguez, L. M., et al. "Peptidyl Molecular Imaging Contrast Agents Using a New Solid-Phase Peptide Synthesis Approach." Bioconjugate Chemistry, ACS Publications, March 2007. [Link]

    • Agten, S. M., et al. "A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry." Organic Letters, ACS Publications, May 2018. [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    purification of diastereomers of 4-aminopyrrolidine-3-carboxylic acid

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly polar, multi-stereocenter cyclic amino acids.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly polar, multi-stereocenter cyclic amino acids.

    The purification of 4-aminopyrrolidine-3-carboxylic acid (4-APC) presents a unique bottleneck in drug development and foldamer synthesis. Because it is a highly polar zwitterion (containing both a basic pyrrolidine/primary amine and an acidic carboxyl group), standard chromatographic techniques often fail. The following guide provides field-proven, causality-driven solutions for separating its cis and trans diastereomers.

    🔍 Troubleshooting Guides & FAQs

    Q1: Why do my cis and trans diastereomers co-elute or streak heavily on standard normal-phase silica gel? The Causality: 4-APC exists as a zwitterion at neutral pH. The charged ammonium and carboxylate groups engage in strong, non-specific electrostatic interactions and hydrogen bonding with the free silanol groups on the silica surface. This overrides the subtle spatial differences between the cis and trans geometries, leading to irreversible adsorption or massive peak tailing. The Solution: You must temporarily eliminate the zwitterionic nature. By masking the amines with a bulky, non-polar protecting group (e.g., N-Boc) and converting the carboxylic acid to an ester (e.g., methyl ester), you drastically lower the molecule's polarity. This allows the diastereomers to interact with the silica stationary phase based purely on their 3D spatial geometry, enabling clean separation[1].

    Q2: I need to separate the cis and trans isomers at a multi-gram scale, but preparative HPLC is too expensive and solvent-intensive. What is the best alternative? The Causality: Preparative HPLC is fundamentally limited by column loading capacity, which is exceptionally low for highly polar zwitterions. The Solution: Diastereomeric salt crystallization is the industry standard for scaling up[2]. By reacting the diastereomeric mixture with a chiral resolving acid (such as (R)-mandelic acid), you form a mixture of diastereomeric salts. These salts possess different lattice energies and solvation enthalpies. Upon slow cooling in a carefully selected solvent (like acetone or ethanol), the less soluble diastereomeric salt will selectively precipitate out of the solution[3].

    Q3: How can I directly separate the unprotected zwitterionic diastereomers analytically without derivatization? The Causality: Standard reverse-phase (C18) columns rely on hydrophobic partitioning. Highly hydrophilic zwitterions like 4-APC will not partition into the C18 phase and will elute in the void volume. The Solution: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or add an ion-pairing agent (e.g., heptafluorobutyric acid) to your mobile phase. In HILIC, a water-rich liquid layer forms on a polar stationary phase. The zwitterionic 4-APC partitions into this aqueous layer, providing the necessary retention and selectivity to resolve the cis and trans isomers[4].

    📊 Quantitative Data: Purification Strategy Comparison

    To determine the optimal purification route for your specific workflow, consult the comparative data below:

    Purification StrategyTarget Molecule StateIdeal ScaleTypical YieldDiastereomeric Excess (d.e.)Primary Limitation
    Normal-Phase Silica Derivatized (Boc/Ester)< 1 g60–80%> 95%Requires 2 extra synthetic steps (protection & deprotection).
    Prep-HPLC (HILIC) Unprotected Zwitterion< 100 mg50–70%> 98%High solvent consumption; poor scalability.
    Salt Crystallization Diastereomeric Salt> 1 g35–50%> 98%Requires extensive solvent screening; lower theoretical yield.

    🧪 Experimental Protocols

    Protocol A: Derivatization-Assisted Silica Gel Chromatography

    Use this protocol for sub-gram scale separations where rapid isolation is required.

    • N-Boc Protection: Suspend the crude 4-APC diastereomeric mixture (1.0 eq) in a 1:1 mixture of Methanol/H₂O. Add Triethylamine (2.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 2.2 eq). Stir at room temperature for 12 hours.

    • Esterification: Concentrate the mixture in vacuo. Dissolve the residue in anhydrous DMF. Add K₂CO₃ (2.0 eq) and Methyl Iodide (1.5 eq). Stir for 4 hours at room temperature.

    • Chromatographic Separation: Extract the product into Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Load the crude oil onto a normal-phase silica gel column. Elute using a gradient of Hexanes/Ethyl Acetate (typically 90:10 to 70:30). The trans-isomer generally elutes earlier due to a lower dipole moment compared to the cis-isomer[1].

    • Self-Validating Deprotection: To recover the free amino acid, treat the separated fractions with 4M HCl in dioxane for 2 hours (removes Boc), followed by refluxing in 6M aqueous HCl for 4 hours (hydrolyzes the ester). Lyophilize to yield the pure cis or trans 4-APC dihydrochloride.

    Protocol B: Diastereomeric Salt Crystallization & Ion-Exchange Recovery

    Use this protocol for multi-gram, scalable separations.

    • Salt Formation: Dissolve the crude 4-APC mixture (1.0 eq) in anhydrous acetone (or ethanol, depending on solubility) at 50 °C. Add a solution of (R)-Mandelic acid (1.0 eq) dissolved in the same solvent[3].

    • Thermodynamic Crystallization: Heat the mixture to reflux until a homogeneous solution is achieved. Turn off the heat and allow the flask to cool to room temperature undisturbed over 24 hours. The differential lattice energy will drive the less soluble diastereomeric salt to crystallize.

    • Filtration: Collect the crystals via vacuum filtration and wash with a minimal amount of ice-cold acetone.

    • Zwitterion Recovery (Self-Validating Step): Dissolve the isolated crystals in deionized water. Load the solution onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H⁺ form). The basic pyrrolidine binds to the resin while the mandelic acid washes through. Elute the column with 2M aqueous Ammonium Hydroxide (NH₄OH). Lyophilize the eluent to obtain the enantiomerically and diastereomerically pure free 4-APC[4].

    🗺️ Purification Workflow Visualization

    G Start Crude Diastereomeric Mixture (cis/trans 4-APC) Scale Determine Working Scale Start->Scale SmallScale Analytical / Small Scale (< 1 g) Scale->SmallScale < 1g LargeScale Preparative / Large Scale (> 1 g) Scale->LargeScale > 1g Deriv Is derivatization acceptable? SmallScale->Deriv Salt Diastereomeric Salt Crystallization LargeScale->Salt YesDeriv Yes: Mask Polar Groups (Boc/Ester) Deriv->YesDeriv NoDeriv No: Keep Zwitterion Unprotected Deriv->NoDeriv Silica Normal-Phase Silica Gel Chromatography YesDeriv->Silica HILIC HILIC or Ion-Pairing Prep-HPLC NoDeriv->HILIC

    Fig 1. Decision matrix for the purification of 4-aminopyrrolidine-3-carboxylic acid diastereomers.

    📚 References

    • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. NIH PubMed Central. URL: [Link]

    • Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side Chain Conformational Restriction Leads to ETB Selectivity. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

    • Synthesis and Structure−Activity Relationship Studies of 3,6-Diazabicyclo[3.2.0]heptanes as Novel α4β2 Nicotinic Acetylcholine Receptor Selective Agonists. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

    Sources

    Optimization

    preventing racemization during the synthesis of chiral pyrrolidines

    Welcome to the Chiral Pyrrolidine Synthesis Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers, synthetic chemists, and drug development professionals navigate on...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Chiral Pyrrolidine Synthesis Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers, synthetic chemists, and drug development professionals navigate one of the most persistent challenges in heterocyclic chemistry: the racemization of chiral pyrrolidines (such as L-proline derivatives) during peptide coupling and N-acylation workflows.

    This guide is structured to provide mechanistic clarity, actionable troubleshooting steps, and self-validating experimental protocols to ensure absolute stereochemical fidelity in your syntheses.

    PART 1: Core Mechanisms & FAQs

    Q1: Why are chiral pyrrolidines, such as proline derivatives, so highly susceptible to racemization during synthesis? A1: The vulnerability of pyrrolidines lies in their unique cyclic structure. When the carboxyl group of a proline derivative is activated (e.g., during peptide coupling), the electron-withdrawing nature of the activated ester increases the acidity of the adjacent α -proton. The inherent ring strain of the five-membered pyrrolidine ring facilitates base-catalyzed α -deprotonation, leading to the formation of a planar enolate or a cyclic carbinol-amine (oxazolone-like) intermediate 1. Because this intermediate is planar, subsequent reprotonation can occur from either face, resulting in a racemic mixture of L- and D-enantiomers.

    G A Chiral Pyrrolidine (e.g., L-Proline) B Carboxyl Activation (Coupling Reagents) A->B C Base-Catalyzed α-Deprotonation B->C D Planar Enolate / Oxazolone Intermediate C->D Ring Strain & Acidity E Face A Reprotonation (Retention -> L-Isomer) D->E F Face B Reprotonation (Inversion -> D-Isomer) D->F Racemization

    Biochemical mechanism of base-catalyzed pyrrolidine racemization via enolate intermediates.

    Q2: How does the choice of coupling reagent trigger or prevent this α -deprotonation? A2: Traditional carbodiimide-based reagents (like DIC) combined with additives such as 1-hydroxybenzotriazole (HOBt) in polar solvents (like DMF) are notorious for inducing extensive racemization. HOBt acts as an efficient catalyst for racemizing proline esters during the formation and opening of the cyclic intermediate 1. Conversely, organophosphorus reagents like DEPBT mediate amide bond formation with remarkable resistance to racemization by bypassing the highly basic conditions that trigger enolization 2.

    Q3: Can protecting group strategies mitigate racemization? A3: Absolutely. The choice of the N-terminal protecting group dictates the electronic environment of the pyrrolidine nitrogen. Recent methodologies highlight the use of the 2-nitrobenzenesulfonyl (Ns) group. Under basic coupling conditions, the Ns group promotes the formation of a sulfonamide anion. This negatively charged species significantly increases the ionization energy required for subsequent α -deprotonation, effectively acting as an electronic barrier against dienolate formation 3.

    PART 2: Troubleshooting Guide

    Issue 1: High levels of D-Proline (epimerization) detected via chiral HPLC after peptide coupling.

    • Root Cause Analysis: The use of DIC/HOBt in DMF or excessive pre-activation times at room temperature allows the thermodynamic equilibrium to shift toward the achiral enolate 4.

    • Resolution:

      • Switch the coupling reagent to DEPBT or COMU 2.

      • Change the solvent from DMF to Dichloromethane (DCM) to reduce the stabilization of the polar enolate intermediate.

      • Eliminate pre-activation: Add the activated ester immediately to the amine.

    Issue 2: Racemization during N-propionylation or N-acylation of L-Proline.

    • Root Cause Analysis: Elevated reaction temperatures and strong, unhindered bases (e.g., TEA) actively abstract the α -proton 5.

    • Resolution:

      • Lower the reaction temperature to -15 °C to 0 °C during the addition of the acyl chloride [[5]]().

      • Use a sterically hindered base like DIPEA instead of TEA to prevent unwanted nucleophilic/basic interactions at the chiral center.

    G Start Racemization Detected (Chiral HPLC) Check1 Review Coupling Reagents Start->Check1 Cond1 Using DIC/HOBt? Check1->Cond1 Act1 Switch to DEPBT, COMU, or OxymaPure Cond1->Act1 Yes Check2 Review Reaction Temp Cond1->Check2 No Cond2 Temp > 20°C? Check2->Cond2 Act2 Cool to 0°C - (-15°C) Cond2->Act2 Yes Check3 Review Protecting Group Cond2->Check3 No Act3 Utilize Ns-protecting group strategy Check3->Act3

    Step-by-step troubleshooting workflow to eliminate racemization in pyrrolidine synthesis.

    PART 3: Quantitative Data Presentation

    To make informed decisions on your synthetic route, reference the empirical racemization rates of proline derivatives based on coupling conditions:

    Coupling Reagent / AdditiveBaseSolventTypical Racemization Rate (%)Scientific Recommendation
    DIC / HOBt DIPEADMF15.0 - 30.0%Avoid for susceptible pyrrolidines; high risk of oxazolone formation.
    HBTU DIPEADMF5.0 - 10.0%Use with caution ; strictly avoid pre-activation of the carboxylic acid.
    COMU DIPEADMF / DCM< 1.0%Recommended for standard solid-phase and solution-phase synthesis.
    DEPBT DIPEATHF / DCM< 0.1%Highly Recommended for strict chiral fidelity and complex pharmacophores.

    PART 4: Self-Validating Experimental Protocols

    Protocol 1: Racemization-Free Amide Coupling using DEPBT

    This protocol utilizes DEPBT to suppress enolization, ensuring stereochemical retention.

    • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the L-proline derivative (1.0 eq) and the amine component (1.1 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Cryogenic Control: Submerge the flask in an ice-salt bath to bring the internal temperature to 0 °C.

      • Causality: Lowering the thermal energy of the system exponentially decreases the rate of the kinetically demanding α -deprotonation (which leads to enolization) while still permitting the highly favorable nucleophilic attack on the activated ester.

    • Activation: Add DEPBT (1.1 eq) to the cooled solution. Stir for 5 minutes.

    • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise over 10 minutes.

      • Causality: The bulky isopropyl groups on DIPEA create severe steric hindrance, preventing the base from easily accessing and abstracting the sterically encumbered α -proton of the pyrrolidine ring.

    • Reaction & Monitoring: Allow the reaction to proceed at 0 °C for 2 hours. Monitor via TLC (Ninhydrin stain) until the primary amine is fully consumed.

    • Quenching: Quench the reaction with saturated aqueous NH₄Cl.

      • Causality: Immediate neutralization of the basic environment halts any ongoing equilibrium between the chiral product and the achiral enolate, permanently locking the stereocenter.

    • Workup: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    Protocol 2: Chiral HPLC Monitoring for Enantiomeric Excess (ee)

    A protocol is only as good as its validation. Use this method to confirm stereochemical purity.

    • Sample Prep: Dissolve 1 mg of the purified pyrrolidine product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

    • Column Selection: Equip the HPLC with a chiral stationary phase column (e.g., Daicel Chiralpak AD-H) to effectively resolve the L- and D-enantiomers.

    • Elution: Run an isocratic elution at a flow rate of 1.0 mL/min using Hexane/Isopropanol (90:10).

    • Detection: Monitor UV absorbance at 220 nm or 254 nm.

    • Validation Step: Calculate the enantiomeric excess (ee) using the formula: ee (%) =[(Area L - Area D) / (Area L + Area D)] × 100. A self-validating synthesis must yield an ee > 99%. If ee < 99%, the coupling reagent or base stoichiometry must be immediately recalibrated.

    PART 5: References

    • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers (2005). URL:[Link]

    • Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research (1992). URL:[Link]

    • Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis. ChemRxiv (2025). URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Stability and Troubleshooting for Cbz-Protected Compounds

    Welcome to the technical support center for the Carboxybenzyl (Cbz or Z) protecting group. The Cbz group is a cornerstone in peptide synthesis and complex molecule construction due to its remarkable stability and specifi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the Carboxybenzyl (Cbz or Z) protecting group. The Cbz group is a cornerstone in peptide synthesis and complex molecule construction due to its remarkable stability and specific cleavage conditions.[1][] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with Cbz-protected compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies.

    Section 1: Frequently Asked Questions on Cbz Stability

    This section addresses the most common questions regarding the fundamental stability profile of the Cbz protecting group.

    Q1: What is the general stability profile of the Cbz group?

    The Cbz group is a robust carbamate protecting group known for its stability across a wide range of reaction conditions.[3] It is generally stable to basic and mildly acidic media, which allows for significant flexibility in multi-step synthesis.[3][4] Its primary liabilities are catalytic hydrogenolysis and strong acidic conditions, which form the basis for its removal.[3]

    Q2: How stable is the Cbz group to acidic conditions?

    The Cbz group is stable to many milder acidic conditions, including those typically used to remove the tert-Butoxycarbonyl (Boc) group, such as trifluoroacetic acid (TFA) in dichloromethane.[1][5] However, it is readily cleaved by strong acids.[6] Reagents like hydrogen bromide (HBr) in acetic acid will effectively deprotect the Cbz group.[3][7] Be aware that harsh conditions with excess strong acids like HCl can also lead to cleavage.[8][9]

    Q3: How stable is the Cbz group to basic conditions?

    Cbz-protected amines are highly stable under basic conditions.[4] This stability allows for the selective removal of base-labile protecting groups, such as the 9-Fluorenylmethoxycarbonyl (Fmoc) group, without affecting the Cbz-protected amine.[1][10] While generally robust, under specific circumstances with high concentrations of hydroxide, selective cleavage at certain positions in complex molecules has been observed.[7]

    Q4: What does it mean for the Cbz group to be "orthogonal" to other protecting groups?

    Orthogonality is a critical concept in multi-step synthesis that refers to the ability to remove one protecting group selectively in the presence of others by using specific, non-interfering reaction conditions.[10] The Cbz group is a classic example of an orthogonal protecting group.[3][8]

    • Orthogonal to Boc: The Cbz group is stable to the acidic conditions (e.g., TFA) used to remove the Boc group.[1][10]

    • Orthogonal to Fmoc: The Cbz group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group.[1][10]

    This three-way orthogonality between Cbz (removed by hydrogenolysis), Boc (removed by acid), and Fmoc (removed by base) is fundamental to modern peptide chemistry.[10]

    Section 2: Troubleshooting Guide for Cbz-Protected Compounds

    This section provides solutions to specific issues you may encounter during your experiments.

    Catalytic Hydrogenolysis Issues

    Q5: My Cbz deprotection via catalytic hydrogenation is slow or incomplete. What are the possible causes and solutions?

    This is a common issue that can almost always be traced back to one of four factors: the catalyst, the substrate/product, the solvent, or the hydrogen source.

    Troubleshooting Incomplete Catalytic Hydrogenolysis

    Probable Cause Explanation & Causality Recommended Solution(s)
    Catalyst Inactivation / Poisoning The Palladium (Pd) catalyst is a heterogeneous catalyst that can be "poisoned" by various functional groups or impurities that bind strongly to its surface, blocking active sites. Sulfur-containing compounds (e.g., from cysteine or methionine residues) are classic poisons.[11] The product amine can also coordinate to the catalyst, causing product inhibition.[11][12] • Use a fresh, high-quality catalyst (e.g., 10% Pd/C).[13] • Increase catalyst loading (e.g., from 5 mol% to 10-20 mol%).[12] • If catalyst poisoning is suspected, switch to an acidic deprotection method.[13] • To mitigate product inhibition, add a small amount of a weak acid like acetic acid to protonate the product amine.[11][13]
    Poor Substrate Solubility For a heterogeneous reaction to occur, the substrate must have access to the catalyst surface. Poor solubility in the reaction solvent is a major barrier. This is especially common for larger peptides or complex molecules.[11][12] • Screen different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate, THF, or mixtures with water).[11] • Moderately increase the reaction temperature (e.g., to 40-50 °C).[11]
    Insufficient Hydrogen Source / Mixing Inadequate hydrogen pressure or poor gas-liquid mixing can lead to an incomplete reaction.[12] As a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst surface.[13] • Increase hydrogen pressure (e.g., from atmospheric to 50 psi).[12][13] • Ensure vigorous stirring to maximize gas-liquid contact.[13] • For transfer hydrogenation, ensure sufficient equivalents of the hydrogen donor (e.g., ammonium formate) are used.[12]

    | Steric Hindrance | In complex molecules, the Cbz group may be located in a sterically hindered environment, making it difficult for the bulky catalyst to access the cleavage site.[11] | • Consider switching to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[13] • If hindrance is severe, a homogeneous deprotection method like acidic cleavage may be necessary. |

    Q6: I'm observing the reduction of other functional groups during Cbz hydrogenolysis. How can I improve selectivity?

    Standard catalytic hydrogenation is a powerful reducing method and can inadvertently reduce other sensitive functional groups such as alkynes, alkenes, nitro groups, and some aryl halides.[13][14]

    Causality: The palladium catalyst and H₂ gas are not specific to the benzylic C-O bond of the Cbz group. Other reducible moieties will compete for the catalyst's active sites.

    Solution: Catalytic Transfer Hydrogenation (CTH) CTH is a milder and often more selective alternative that avoids pressurized hydrogen gas.[12][13] It uses a hydrogen donor in situ.

    • Recommended Reagents: Ammonium formate, formic acid, or triethylsilane are common hydrogen donors.[6][12][13]

    • Benefit: CTH often provides better selectivity, preserving sensitive groups that would be reduced under H₂/Pd-C conditions.[13] For example, it can sometimes be used to deprotect Cbz groups without reducing double bonds or nitro groups.[14]

    Acidic Cleavage Issues

    Q7: My Cbz deprotection with HBr in acetic acid isn't working. What should I check?

    Failure of acidic cleavage is typically due to reagent quality or insufficient reaction time.

    Troubleshooting Incomplete Acidic Cleavage

    Probable Cause Explanation & Causality Recommended Solution(s)
    Insufficient Acid Strength The reagent may not be potent enough for complete cleavage, especially on less reactive substrates. • Use a higher concentration of HBr in acetic acid (e.g., 33% vs. a less concentrated solution).[7][12] • Increase the reaction temperature if the substrate is stable.[12]
    Presence of Water Moisture can interfere with the anhydrous conditions required for efficient cleavage. • Use fresh, high-quality HBr/AcOH. • Ensure all glassware and starting materials are dry.[12]
    Short Reaction Time The reaction may simply not have had enough time to proceed to completion. • Extend the reaction time and monitor progress carefully by TLC or LC-MS.[12]

    | Formation of Side Products | The benzyl cation formed during cleavage is electrophilic and can be trapped by electron-rich aromatic side chains (e.g., Trp), leading to side products. | • Add a cation scavenger, such as triethylsilane, to the reaction mixture.[11] |

    Q8: Are there milder acidic methods for Cbz removal, especially if my molecule has other sensitive groups?

    Yes. While HBr/AcOH is effective, it is very harsh. A modern, highly effective, and milder alternative is the use of a Lewis acid in a fluorinated solvent.

    Recommended Method: Aluminum trichloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[14][15]

    • Mechanism: The combination of AlCl₃ and the highly polar, non-nucleophilic HFIP creates a powerful acidic system that can selectively cleave the Cbz group.[14]

    • Advantages: This method offers excellent functional group tolerance. It has been shown to selectively remove Cbz groups in the presence of reducible groups (nitro, double bonds), thioethers, and even other benzyl protecting groups (O-Bn, N-Bn), which are normally cleaved by hydrogenolysis.[14][15] It is important to note this method is generally not orthogonal to the Boc group.[14]

    Section 3: Key Experimental Protocols

    The following protocols are provided as a starting point. Always adapt them to your specific substrate and scale.

    Protocol 1: Cbz Protection of an Amine (Schotten-Baumann Conditions)

    This protocol describes the standard method for introducing the Cbz group.[3]

    • Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent system, such as a mixture of water and an organic solvent (e.g., 1,4-dioxane or THF).

    • Basification: Cool the solution to 0 °C in an ice bath. Add a base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (approx. 2.0-3.0 equiv), to maintain a basic pH (typically 8-10).[7]

    • Reagent Addition: While stirring vigorously, slowly add benzyl chloroformate (Cbz-Cl) (approx. 1.1-1.2 equiv) dropwise, keeping the temperature at 0 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

    • Work-up: Once complete, perform an appropriate aqueous work-up. Typically, this involves dilution with water and extraction with an organic solvent like ethyl acetate.

    • Purification: The combined organic layers are washed (e.g., with dilute HCl and brine), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product can then be purified by crystallization or chromatography.

    Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis (H₂/Pd-C)

    This is the most common and mildest method for Cbz removal.[3][6]

    • Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 equiv) in an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate).[13]

    • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).[3] Caution: The catalyst can be pyrophoric and should be handled with care, preferably while wet with solvent.[3]

    • Hydrogenation: Purge the flask with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for atmospheric pressure or in a pressure vessel for higher pressures (e.g., 50 psi).[12][13]

    • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

    • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3] Wash the filter cake with the reaction solvent.

    • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3]

    Protocol 3: Cbz Deprotection using HBr in Acetic Acid

    A classic method for when hydrogenolysis is not feasible.[12]

    • Dissolution: Dissolve the Cbz-protected compound (1.0 equiv) in glacial acetic acid.

    • Reagent Addition: Add a solution of HBr in acetic acid (e.g., 33% w/w) (typically a 5-10 fold excess) to the mixture at room temperature.[13]

    • Reaction: Stir the reaction at room temperature. Reaction times can vary from 30 minutes to several hours. Monitor closely by TLC or LC-MS.

    • Work-up: Upon completion, the product can often be precipitated by the addition of a large volume of cold diethyl ether.[13] The resulting salt can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

    Protocol 4: Mild Lewis Acid-Mediated Cbz Deprotection (AlCl₃/HFIP)

    An excellent modern alternative for sensitive substrates.[14]

    • Setup: In a clean, dry flask, dissolve the Cbz-protected amine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

    • Reagent Addition: Add aluminum trichloride (AlCl₃) (approx. 3.0 equiv) to the solution at room temperature. The mixture may be a suspension.[14]

    • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 2-16 hours).[14]

    • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Dilute with an organic solvent like dichloromethane.

    • Extraction & Purification: Separate the layers and extract the aqueous phase. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product as needed.

    Section 4: Visualizations and Data

    Diagrams of Key Mechanisms and Workflows

    Cbz_Protection cluster_reactants Starting Materials Amine Amine (R-NH₂) Reaction Nucleophilic Acyl Substitution Amine->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Neutralizes HCl Product Cbz-Protected Amine Reaction->Product Byproduct HCl (neutralized) Reaction->Byproduct Cbz_Deprotection_Hydrogenolysis cluster_products Final Products Cbz_Amine Cbz-Protected Amine Catalyst H₂, Pd/C Cbz_Amine->Catalyst Intermediate Unstable Carbamic Acid Intermediate Catalyst->Intermediate Cleavage of benzylic C-O bond Amine Free Amine Intermediate->Amine Spontaneous Decarboxylation CO2 Carbon Dioxide Intermediate->CO2 Toluene Toluene Intermediate->Toluene Troubleshooting_Workflow Start Cbz Deprotection Fails or is Sluggish Method Which method? Start->Method H2 Catalytic Hydrogenolysis Method->H2 Hydrogenolysis Acid Acidic Cleavage Method->Acid Acidic Poison Catalyst Poisoning? (e.g., Sulfur) H2->Poison Acid_Strength Acid Too Weak? Acid->Acid_Strength Solubility Poor Solubility? Poison->Solubility No Solve_Poison Switch to Acidic Cleavage (HBr/AcOH or AlCl₃/HFIP) Poison->Solve_Poison Yes H2_Source H₂ Pressure/ Mixing Issue? Solubility->H2_Source No Solve_Solubility Screen Solvents or Increase Temp Solubility->Solve_Solubility Yes Solve_H2 Increase Pressure & Stir Vigorously H2_Source->Solve_H2 Yes Water Water Present? Acid_Strength->Water No Solve_Acid_Strength Use Stronger Acid (e.g., 33% HBr/AcOH) Acid_Strength->Solve_Acid_Strength Yes Solve_Water Use Anhydrous Reagents/Solvents Water->Solve_Water Yes

    Caption: A workflow for troubleshooting Cbz removal.

    References

    • Cbz: Organic Chemistry Study Guide. Fiveable. Available from: [Link]

    • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. Available from: [Link]

    • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available from: [Link]

    • An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. Available from: [Link]

    • Protecting groups in organic synthesis?! : r/chemistry. Reddit. Available from: [Link]

    • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

    • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Available from: [Link]

    • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Chiral HPLC Analysis of trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic Acid: A Comparative Methodological Guide

    Executive Summary trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is a highly functionalized, rigid cyclic scaffold. Pyrrolidine-3-carboxylic acid derivatives are privileged structural motifs, frequently utilized in th...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is a highly functionalized, rigid cyclic scaffold. Pyrrolidine-3-carboxylic acid derivatives are privileged structural motifs, frequently utilized in the synthesis of highly specific endothelin antagonists and advanced peptidomimetics (1)[1].

    However, separating the trans enantiomers—(3R,4S) and (3S,4R)—presents a severe analytical challenge. The molecule is amphoteric, possessing a basic primary amine at C4 and an acidic carboxyl group at C3, while simultaneously carrying a bulky, hydrophobic carboxybenzyl (Cbz) protecting group at N1. This guide objectively compares the two leading chromatographic strategies for resolving this zwitterionic compound: Zwitterionic Chiral Stationary Phases (CSPs) and Immobilized Polysaccharide CSPs .

    Mechanistic Challenges & CSP Selection

    The dual nature of this molecule dictates its chromatographic behavior. The free zwitterionic core aggressively interacts with residual silanols on standard silica columns, leading to irreversible adsorption and severe peak tailing unless the charges are perfectly managed.

    Zwitterionic CSPs (The Optimal Approach)

    Columns such as CHIRALPAK ZWIX(+) are explicitly designed for free amino acids. They utilize cinchona alkaloid derivatives bearing a chiral sulfonic acid motif, which creates a synergistic double ion-pairing mechanism (2)[2]. The negatively charged sulfonic acid interacts with the analyte's protonated amine, while the positively charged quinuclidine nitrogen interacts with the analyte's deprotonated carboxylate. This exact electrostatic match provides superior enantiorecognition without requiring pre-column derivatization (3)[3].

    Immobilized Polysaccharide CSPs (The Alternative Approach)

    Columns like CHIRALPAK IG or AD-H rely on hydrogen bonding, dipole-dipole interactions, and steric fit within an amylose or cellulose cavity (4)[4]. While the Cbz group inserts well into these cavities, the free amino and acid groups require aggressive mobile phase modifiers to suppress ionization. Without these additives, the analyte will streak across the baseline, ruining resolution (5)[5].

    Quantitative Data Comparison

    The following table summarizes the typical performance metrics for trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid across the two primary methodologies.

    ParameterMethod A: Zwitterionic CSP (e.g., ZWIX+)Method B: Polysaccharide CSP (e.g., IG)
    Separation Mode Polar Ionic ModeNormal Phase
    Primary Interaction Synergistic Double Ion-PairingHydrogen Bonding & Steric Inclusion
    Typical Resolution (Rs) > 2.5 (Baseline)1.2 - 1.8 (Partial to Baseline)
    Peak Tailing Factor (Tf) 1.0 - 1.2 (Excellent)1.5 - 2.0 (Moderate to High)
    Mobile Phase Additives Formic Acid (50 mM) / DEA (25 mM)TFA (0.1%) / DEA (0.1%)
    Water Compatibility Required (approx. 2% v/v)Strictly Prohibited
    Method Robustness HighModerate (Sensitive to additive depletion)

    Method Selection Workflow

    Workflow A Analyte: trans-4-Amino-1-Cbz- pyrrolidine-3-carboxylic acid B Structural Assessment Zwitterion + Bulky Cbz A->B C1 Zwitterionic CSP (e.g., ZWIX+) B->C1 Optimal Path C2 Polysaccharide CSP (e.g., IG / AD-H) B->C2 Alternative Path D1 Polar Ionic Mode MeOH/ACN/H2O + FA/DEA C1->D1 D2 Normal Phase Mode Hexane/IPA + TFA/DEA C2->D2 E1 Double Ion-Pairing High Rs, Excellent Peak Shape D1->E1 E2 H-Bonding / Steric Moderate Rs, Additive Dependent D2->E2

    Caption: Workflow for selecting chiral HPLC methods for zwitterionic pyrrolidine derivatives.

    Experimental Protocols & Self-Validating Systems

    A self-validating protocol ensures that the chromatographic system actively proves its own reliability before sample analysis. This is achieved by embedding strict System Suitability Testing (SST) directly into the workflow.

    Protocol A: Zwitterionic CSP (Polar Ionic Mode) - Recommended
    • Column: CHIRALPAK ZWIX(+), 250 x 4.6 mm, 3 µm.

    • Mobile Phase: Methanol / Acetonitrile / Water (49:49:2, v/v/v) containing 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Causality of Design: Methanol acts as the primary protic solvent to facilitate ion-pairing. The 2% water addition is critical; it dramatically improves the solubility of the zwitterion and sharpens peak shape by hydrating the stationary phase. The 2:1 molar ratio of FA to DEA creates a buffered polar ionic environment, ensuring the CSP's sulfonic acid remains deprotonated while the quinuclidine nitrogen is protonated, perfectly matching the zwitterionic state of the analyte.

    Protocol B: Immobilized Polysaccharide CSP (Normal Phase)
    • Column: CHIRALPAK IG, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v) containing 0.1% Trifluoroacetic acid (TFA) and 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Causality of Design: Hexane provides the non-polar bulk, driving the Cbz group into the hydrophobic chiral cavities of the amylose backbone. Because the analyte contains both a free amine and a free carboxylic acid, standard normal-phase eluents will cause irreversible adsorption to residual silanols. The simultaneous addition of TFA and DEA dynamically masks these active sites on the silica support and suppresses the ionization of the analyte's functional groups, forcing it into a neutral state suitable for inclusion.

    System Suitability & Self-Validation Criteria

    Before injecting unknown samples, the system must validate its own resolving power and inertness:

    • Blank Injection: Inject the respective mobile phase. Causality: Validates that no zwitterionic carryover exists from previous runs, proving column inertness.

    • Standard Injection: Inject a racemic standard of trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid (1 mg/mL).

    • Acceptance Criteria:

      • Resolution (Rs) between enantiomers must be ≥ 1.5.

      • Tailing Factor (Tf) for both enantiomeric peaks must be ≤ 1.5.

      • Retention time Relative Standard Deviation (RSD) over 3 consecutive injections must be ≤ 1.0%.

      • If these criteria are met, the protocol is self-validated for quantitative accuracy.

    References

    • Journal of Chromatography A. "Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography." [Link]

    • Chromatographia (via PMC). "Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates."[Link]

    • Analytical Chemistry (ACS Publications). "Derivatize, Racemize, and Analyze—an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics." [Link]

    • Journal of Medicinal Chemistry (ACS Publications). "Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists." [Link]

    Sources

    Comparative

    Spectroscopic Characterization of Protected Pyrrolidines: A Comparative Guide to Cbz, Boc, and Fmoc Derivatives

    Executive Summary In peptide synthesis and small-molecule drug development, pyrrolidine rings (such as those found in proline derivatives) require robust amine protection to prevent unwanted side reactions. The choice of...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In peptide synthesis and small-molecule drug development, pyrrolidine rings (such as those found in proline derivatives) require robust amine protection to prevent unwanted side reactions. The choice of protecting group—most commonly Cbz (Carboxybenzyl), Boc (tert-Butyloxycarbonyl), or Fmoc (Fluorenylmethyloxycarbonyl)—dictates not only the synthetic strategy but also the analytical workflows required to verify molecular integrity.

    This guide provides an objective, data-driven comparison of the spectroscopic signatures (NMR, IR, and MS) of Cbz-protected pyrrolidines against Boc and Fmoc alternatives. By understanding the causality behind phenomena such as rotameric peak doubling and specific mass fragmentation pathways, researchers can confidently identify and troubleshoot these critical building blocks.

    The "Rotamer" Phenomenon: Causality in NMR Spectroscopy

    The most confounding variable when characterizing protected pyrrolidines via Nuclear Magnetic Resonance (NMR) is the presence of carbamate rotamers .

    The Mechanism: The lone pair of electrons on the pyrrolidine nitrogen delocalizes into the adjacent carbonyl pi-system of the protecting group. This resonance imparts partial double-bond character to the C–N bond, severely restricting free rotation[1]. Consequently, the molecule exists in two distinct stable conformations (syn and anti). Because the interconversion rate between these rotamers is slower than the NMR timescale at room temperature (298 K), the spectrometer detects both states independently[2].

    This results in duplicated or heavily broadened peaks, particularly for the α -CH₂ and β -CH₂ protons and carbons of the pyrrolidine ring.

    Comparative NMR Signatures (CDCl₃, 298 K)
    Protecting GroupDiagnostic ¹H NMR PeaksDiagnostic ¹³C NMR PeaksRotameric Interference
    Cbz-Pyrrolidine 7.2–7.4 ppm (m, 5H, Ar-H)5.1 ppm (s, 2H, Ph-CH₂)154.5 ppm (C=O)66.8 ppm (Ph-CH₂)High: α -CH₂ appears as two distinct multiplets (~3.3 and 3.4 ppm).
    Boc-Pyrrolidine 1.45 ppm (s, 9H, t-Bu)154.5 ppm (C=O)79.1 ppm (C-Me₃)28.6 ppm (CH₃)Moderate: Broadening is prevalent, but the massive 9H singlet remains sharp[3].
    Fmoc-Pyrrolidine 7.2–7.8 ppm (m, 8H, Ar-H)4.2–4.4 ppm (m, 3H, CH-CH₂)154.8 ppm (C=O)47.3 ppm (Fmoc-CH)High: Complex aromatic overlap often obscures the pyrrolidine α -protons.

    Mass Spectrometry (MS): Diagnostic Fragmentation Pathways

    Mass spectrometry provides the most definitive proof of protecting group identity due to highly specific, thermodynamically driven fragmentation pathways.

    • Cbz (m/z 206[M+H]⁺): Under Collision-Induced Dissociation (CID), the Cbz group undergoes heterolytic cleavage at the benzyl ether bond. The expelled benzyl cation rapidly undergoes a ring-expansion rearrangement to form the highly stable, fully conjugated 7-membered tropylium cation , producing a massive, diagnostic base peak at m/z 91 [4].

    • Boc (m/z 172[M+H]⁺): The tert-butyl group is highly labile. Fragmentation yields a rapid loss of isobutylene (loss of 56 Da) and CO₂ (loss of 44 Da), or the generation of a tert-butyl cation at m/z 57 [3].

    • Fmoc (m/z 294 [M+H]⁺): Fmoc derivatives are characterized by the highly stable dibenzofulvene byproduct, often resulting in a dominant fluorenyl cation peak at m/z 179 .

    Comparative IR & MS Data Summary
    Protecting GroupIR: Carbamate C=O StretchMS: Precursor Ion [M+H]⁺MS: Primary Diagnostic Fragments (m/z)
    Cbz ~1695 – 1705 cm⁻¹206.191 (Tropylium), 162 (Loss of CO₂)
    Boc ~1688 – 1695 cm⁻¹172.1116 (Loss of t-Bu), 57 (t-Bu cation)
    Fmoc ~1695 – 1710 cm⁻¹294.1179 (Fluorenyl cation)

    Workflow Visualization: Cbz Fragmentation

    The following diagram illustrates the causality behind the diagnostic m/z 91 peak used to identify Cbz-protected pyrrolidines in LC-MS/MS workflows.

    MS_Fragmentation M N-Cbz-Pyrrolidine [M+H]+ m/z 206 Intermediate Benzyl Cleavage Loss of C5H8NO2 M->Intermediate Ionization/CID Benzyl Benzyl Cation [C7H7]+ m/z 91 Intermediate->Benzyl Heterolytic Cleavage Tropylium Tropylium Cation [C7H7]+ m/z 91 Benzyl->Tropylium Ring Expansion

    MS fragmentation pathway of N-Cbz-pyrrolidine yielding the diagnostic m/z 91 tropylium ion.

    Self-Validating Experimental Protocols

    To ensure data integrity, the following protocols incorporate self-validating steps to prevent false positives caused by thermal degradation or background contamination.

    Protocol A: Variable-Temperature (VT) NMR for Rotamer Coalescence

    Purpose: To prove that doubled peaks in the ¹H NMR spectrum are due to Cbz rotamers rather than chemical impurities.

    • Sample Preparation: Dissolve 10–15 mg of the N-Cbz-pyrrolidine derivative in 0.6 mL of DMSO-d₆. (DMSO is required as its boiling point safely accommodates the necessary heating).

    • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Note the duplicated multiplets for the pyrrolidine α -CH₂ protons (~3.3 ppm).

    • Thermal Ramping: Gradually increase the probe temperature to 345 K in 10 K increments, allowing 5 minutes of equilibration at each step.

    • Coalescence Verification: At ~345 K, the thermal energy overcomes the rotational barrier of the carbamate C–N bond. Observe the merging of the doubled peaks into a single, time-averaged resonance[2].

    • Self-Validation Step: Cool the probe back to 298 K and re-acquire the spectrum. The peaks must split again. If they remain singular or new peaks appear, the sample underwent thermal degradation, invalidating the previous step.

    Protocol B: LC-ESI-MS/MS for Cbz Identification

    Purpose: To definitively identify the Cbz protecting group via its tropylium signature.

    • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-grade Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).

    • Ionization: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode.

    • Precursor Isolation: Perform a full scan (m/z 50–500) to identify the [M+H]⁺ parent ion (m/z 206.1 for unsubstituted N-Cbz-pyrrolidine). Isolate this specific m/z in the first quadrupole (Q1).

    • Fragmentation: Apply Collision-Induced Dissociation (CID) using argon or nitrogen gas at a collision energy of 15–25 eV in Q2.

    • Validation: Scan Q3 for the presence of the m/z 91.05 base peak. Because Q1 isolated only the parent mass, the m/z 91 peak is definitively linked to the target molecule, ruling out background solvent contamination[4].

    References

    • Title: Proline-Based Carbamates as Cholinesterase Inhibitors Source: PubMed Central (NIH) URL: [Link]

    • Title: Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria Source: ACS Publications URL: [Link]

    • Title: Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra Source: Metware Biotechnology URL: [Link]

    • Title: N-Boc-pyrrolidine | C9H17NO2 | CID 643455 Source: PubChem (NIH) URL: [Link]

    Sources

    Validation

    comparing cis vs. trans isomers of 4-aminopyrrolidine-3-carboxylic acid in biological assays

    An In-depth Guide to the Stereoisomers of 4-Aminopyrrolidine-3-Carboxylic Acid for Biological Applications In the landscape of contemporary drug discovery and molecular biology, the spatial arrangement of atoms within a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-depth Guide to the Stereoisomers of 4-Aminopyrrolidine-3-Carboxylic Acid for Biological Applications

    In the landscape of contemporary drug discovery and molecular biology, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in a multitude of biologically active compounds due to its unique conformational properties and its ability to present functional groups in a well-defined three-dimensional space[1]. This guide provides a detailed comparison of the cis and trans isomers of 4-aminopyrrolidine-3-carboxylic acid, offering insights into their potential differential effects in biological assays. While direct, side-by-side comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide synthesizes data from closely related analogues and foundational principles of stereopharmacology to provide a comprehensive overview for researchers, scientists, and drug development professionals.

    Structural and Conformational Analysis: The Foundation of Differential Activity

    The fundamental difference between the cis and trans isomers of 4-aminopyrrolidine-3-carboxylic acid lies in the relative orientation of the amino and carboxylic acid functional groups. In the cis isomer, these groups are on the same face of the pyrrolidine ring, whereas in the trans isomer, they are on opposite faces. This seemingly subtle distinction has profound implications for the molecule's overall shape, polarity, and ability to interact with biological targets such as enzymes and receptors.

    The pyrrolidine ring is not planar and exists in a dynamic equilibrium of "puckered" or "envelope" conformations[2]. The substituents on the ring influence which conformation is energetically favored, thereby dictating the spatial presentation of the key functional groups. A rigorous conformational analysis is therefore crucial to understanding the structure-activity relationship (SAR) of these isomers[3].

    cluster_cis cis-4-Aminopyrrolidine-3-Carboxylic Acid cluster_trans trans-4-Aminopyrrolidine-3-Carboxylic Acid cis_structure Functional Groups on the Same Face cis_conformation Favors specific puckered conformations cis_structure->cis_conformation cis_binding Presents a distinct 3D pharmacophore cis_conformation->cis_binding biological_target Biological Target (e.g., Receptor, Enzyme) cis_binding->biological_target Differential Binding trans_structure Functional Groups on Opposite Faces trans_conformation Favors different puckered conformations trans_structure->trans_conformation trans_binding Presents an alternative 3D pharmacophore trans_conformation->trans_binding trans_binding->biological_target Differential Binding start Achiral Starting Materials asymmetric_synthesis Asymmetric Synthesis (e.g., Michael Addition, Cycloaddition) start->asymmetric_synthesis chiral_intermediate Chiral Intermediate asymmetric_synthesis->chiral_intermediate separation Diastereomer Separation / Purification chiral_intermediate->separation cis_isomer cis-Isomer separation->cis_isomer trans_isomer trans-Isomer separation->trans_isomer

    Caption: Generalized workflow for stereoselective synthesis.

    Comparative Biological Activity: Insights from Related Compounds

    While direct comparative data for the title compounds is sparse, valuable inferences can be drawn from studies on structurally similar molecules.

    GABAergic System Modulation

    The gamma-aminobutyric acid (GABA) system is a major inhibitory neurotransmitter system in the central nervous system, and GABA transporters (GATs) are key targets for the treatment of neurological disorders. Conformationally restricted analogues of GABA, such as those based on the pyrrolidine scaffold, are potent inhibitors of GABA uptake.[4] The stereochemistry of these inhibitors is paramount for their activity. For instance, in the case of 4-hydroxynipecotic acid, a related cyclic amino acid, the cis isomer is a potent inhibitor of both neuronal and glial GABA uptake.[4] This highlights the sensitivity of the GAT binding pocket to the spatial arrangement of functional groups. It is plausible that the cis and trans isomers of 4-aminopyrrolidine-3-carboxylic acid would also exhibit differential activity at GATs, with one isomer potentially fitting the transporter's binding site more favorably than the other.[5][6]

    Peptide and Peptide Nucleic Acid (PNA) Applications

    A direct comparison of closely related isomers has been performed in the context of pyrrolidinyl PNA, which are synthetic analogues of DNA.[7] In this study, the incorporation of a trans isomer of 3-aminopyrrolidine-4-carboxylic acid, specifically the (3R,4S) enantiomer, into a PNA strand was well-tolerated and only slightly decreased the stability of the PNA-DNA hybrid. In stark contrast, the corresponding cis enantiomer, (3S,4R), led to a substantial destabilization of the hybrid.[7] This provides compelling evidence for the critical role of stereochemistry in the biological application of these pyrrolidine derivatives, where the trans isomer was clearly favored for maintaining a stable helical structure. This differential effect is likely due to the distinct conformational preferences imposed by the two isomers on the PNA backbone.

    Other Therapeutic Areas

    The pyrrolidine scaffold is a versatile platform in medicinal chemistry. Studies on pyrrolidine derivatives as peroxisome proliferator-activated receptor (PPAR) agonists have shown a preference for the cis configuration of substituents at positions 3 and 4 for optimal activity. Conversely, in the development of antimicrobial β-peptides, a trans-3-aminopyrrolidine-4-carboxylic acid derivative was shown to be capable of forming a stable 12-helical structure, a key feature for its biological activity. These examples further underscore the principle that the optimal stereochemistry is target-dependent.

    Compound Class Preferred Isomer Biological Target/Application Reference
    PPAR AgonistscisPPARα and PPARγ
    Pyrrolidinyl PNAtransDNA Hybridization[7]
    Antimicrobial β-PeptidestransBacterial Cell Membrane
    GABA Uptake Inhibitorscis (for 4-hydroxynipecotic acid)GABA Transporters[4]

    Experimental Protocols: A Framework for Comparison

    To definitively assess the differential activities of the cis and trans isomers of 4-aminopyrrolidine-3-carboxylic acid, a series of head-to-head biological assays are required. Below is a representative protocol for a GABA uptake inhibition assay.

    Protocol: [³H]GABA Uptake Inhibition Assay in Rat Brain Synaptosomes
    • Preparation of Synaptosomes:

      • Homogenize freshly dissected rat cerebral cortex in ice-cold 0.32 M sucrose solution.

      • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

      • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

      • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer) and centrifuge again.

      • Resuspend the final pellet in the assay buffer to a protein concentration of approximately 0.5 mg/mL.

    • Uptake Assay:

      • Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C in the assay buffer.

      • Add varying concentrations of the test compounds (cis- and trans-4-aminopyrrolidine-3-carboxylic acid) or a known inhibitor (e.g., nipecotic acid) as a positive control.

      • Initiate GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA to a final concentration of approximately 50 nM.

      • Incubate for 5 minutes at 37°C.

      • Terminate the uptake by rapid filtration through glass fiber filters, followed by three washes with ice-cold assay buffer to remove extracellular [³H]GABA.

      • Non-specific uptake is determined by running parallel assays at 0-4°C.

    • Data Analysis:

      • Measure the radioactivity retained on the filters using liquid scintillation counting.

      • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

      • Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the inhibitor concentration.

      • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of GABA uptake) for each isomer by non-linear regression analysis.

    Conclusion and Future Directions

    The stereochemical configuration of 4-aminopyrrolidine-3-carboxylic acid is a critical parameter that dictates its three-dimensional structure and, consequently, its biological activity. While direct comparative studies are not abundant, evidence from related pyrrolidine derivatives strongly suggests that the cis and trans isomers will exhibit distinct pharmacological profiles. The preference for a particular isomer is highly dependent on the specific biological target and application.

    For researchers and drug development professionals working with this scaffold, it is imperative to synthesize and evaluate both the cis and trans isomers to fully understand the structure-activity relationship and to identify the optimal candidate for a given therapeutic target. Future research should focus on direct, head-to-head comparisons of these isomers in a variety of biological assays to build a comprehensive understanding of their differential properties.

    References

    • Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid - PubMed. (2004, October 7).
    • Asymmetric Synthesis of a New Helix-Forming β-Amino Acid - University of Wisconsin–Madison.
    • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
    • Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers - ResearchGate.
    • Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid.
    • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups.
    • (+/-)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride – Chem-Impex.
    • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing).
    • Inhibitors of the GABA uptake systems - PubMed.
    • 3-Aminopyrrolidine-4-carboxylic acid as versatile handle for internal labeling of pyrrolidinyl PNA - PubMed. (2011, November 1).
    • Mimicry of Host-Defense Peptides by Unnatural Oligomers: Antimicrobial β-Peptides - Biophysics Instrumentation Facility.
    • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - MDPI. (2024, July 19).
    • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6 - bioRxiv. (2024, May 14).
    • Gamma-Aminobutyric Acid Transporters in the Nucleus Tractus Solitarii Regulate Inhibitory and Excitatory Synaptic Currents That Influence Cardiorespiratory Function - Frontiers. (2022, January 13).
    • Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines | Request PDF - ResearchGate.
    • Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis - ResearchGate. (2017, September 2).

    Sources

    Comparative

    Strategic N-Protection in Pyrrolidine Synthesis: A Comparative Guide for Drug Development

    Introduction The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) and natural products. Because pyrrolidine derivatives—such as pyrro...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) and natural products. Because pyrrolidine derivatives—such as pyrrolidine-3-carboxylic acid—often contain multiple reactive sites, achieving regioselectivity requires a robust orthogonal protecting group (PG) strategy. This guide provides an objective comparative analysis of the most prominent N-protecting groups (Boc, Cbz, and Fmoc), detailing the mechanistic causality behind their selection, performance metrics, and self-validating experimental protocols.

    Mechanistic Causality in Protecting Group Selection

    Selecting an N-protecting group is not merely a matter of stability; it is an exercise in predicting the electronic and steric demands of subsequent synthetic steps.

    • Boc (tert-Butyloxycarbonyl): The Boc group is highly sterically hindered, making the protected pyrrolidine nitrogen inert to most nucleophiles and strong bases. Its cleavage is strictly acid-dependent. Causality: Under acidic conditions (e.g., TFA), the protonation of the carbamate oxygen leads to the expulsion of a stable tert-butyl cation. This intermediate rapidly eliminates a proton to form isobutylene gas, while the carbamic acid spontaneously decarboxylates into CO₂. The evolution of these gases drives the reaction to completion, preventing reversibility (1[1]).

    • Cbz (Benzyloxycarbonyl): Cbz offers exceptional stability against mild acids and bases, bridging the gap where Boc or Fmoc might fail. Causality: Its removal is typically achieved via catalytic hydrogenolysis. Palladium (Pd/C) coordinates to the pi-system of the benzyl ring, facilitating the insertion of hydrogen into the benzylic C-O bond. This releases toluene and CO₂, cleanly unmasking the amine without altering acid- or base-sensitive moieties elsewhere on the pyrrolidine ring (2[2]).

    • Fmoc (9-Fluorenylmethyloxycarbonyl): Fmoc is the gold standard for solid-phase peptide synthesis (SPPS) and orthogonal solution-phase chemistry. Causality: The fluorene ring system renders the benzylic proton highly acidic. Mild secondary amines like piperidine abstract this proton, triggering an E1cB (Elimination Unimolecular conjugate Base) mechanism. This forms a reactive dibenzofulvene intermediate, which is immediately scavenged by excess piperidine to prevent re-alkylation of the newly freed pyrrolidine amine (3[3]).

    Performance and Orthogonality Comparison

    To design a successful multi-step synthesis, researchers must leverage the orthogonal nature of these groups. The table below summarizes their comparative performance in pyrrolidine functionalization.

    Protecting GroupIntroduction ReagentDeprotection ConditionsStability ProfileOrthogonal ToTypical Yield
    Boc Boc₂O, NaOH (aq) / DioxaneTFA/DCM or HCl/DioxaneStable to bases, nucleophiles, and catalytic reduction.Cbz, Fmoc, Benzyl esters85–95%
    Cbz Cbz-Cl, Na₂CO₃H₂ (gas), Pd/C, MeOHStable to mild acids and strong bases.Boc, Fmoc, t-Butyl esters80–95%
    Fmoc Fmoc-Cl or Fmoc-OSu20% Piperidine in DMFStable to acids and catalytic reduction.Boc, Cbz, t-Butyl esters90–98%
    Tosyl (Ts) Ts-Cl, PyridineSmI₂, or Na/NH₃ (liquid)Highly stable to acids, bases, and reduction.Boc, Cbz, Fmoc70–85%
    Orthogonal Deprotection Workflow

    When dealing with bifunctional molecules like pyrrolidine-3-carboxylic acid, orthogonal protection allows for the selective unmasking of either the amine or the carboxylic acid for downstream coupling.

    G Start Bifunctional Pyrrolidine (N-Boc, 3-CO2Bn) TFA Acidic Cleavage (TFA / DCM) Start->TFA Selective N-Deprotection H2 Hydrogenolysis (H2, Pd/C) Start->H2 Selective O-Deprotection FreeAmine Free Amine, Protected Acid (Ready for N-Alkylation) TFA->FreeAmine FreeAcid Protected Amine, Free Acid (Ready for Amide Coupling) H2->FreeAcid

    Orthogonal deprotection logic for a bifunctional pyrrolidine scaffold.

    Validated Experimental Protocols

    The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity and high yields.

    Protocol A: N-Boc Protection of Pyrrolidine-3-Carboxylic Acid Causality Check: Pyrrolidine-3-carboxylic acid exists as a zwitterion, rendering it insoluble in pure organic solvents. A biphasic system with NaOH deprotonates the ammonium ion, restoring its nucleophilicity and dissolving the starting material.

    • Preparation: Suspend (R)-pyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N NaOH (aq). Ensure the pH is ~10.

    • Addition: Cool the mixture to 0 °C. Dropwise, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in 1,4-dioxane.

    • Reaction: Remove the ice bath and stir at room temperature for 1.5 to 2 hours.

    • Validation: Monitor by TLC (Ninhydrin stain). The disappearance of the primary amine spot (which stains purple/pink) indicates completion.

    • Workup: Concentrate in vacuo to remove dioxane. Wash the aqueous layer with ethyl acetate to remove unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 using 1M KHSO₄ (using KHSO₄ avoids cleaving the newly formed Boc group, unlike strong HCl).

    • Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Dry over Na₂SO₄, filter, and concentrate to yield the N-Boc-pyrrolidine-3-carboxylic acid.

    Protocol B: Fmoc Deprotection in Solution-Phase Causality Check: The byproduct of Fmoc cleavage, dibenzofulvene, is highly reactive and can polymerize or re-alkylate the pyrrolidine. Piperidine acts as both the base to trigger the E1cB elimination and the scavenger, forming a stable fulvene-piperidine adduct.

    • Preparation: Dissolve the Fmoc-protected pyrrolidine derivative in N,N-dimethylformamide (DMF) to a concentration of 0.1 M.

    • Cleavage: Add piperidine to achieve a final concentration of 20% (v/v). Stir at room temperature for 30 minutes.

    • Validation: Analyze via LC-MS. Look for the mass of the free amine and the characteristic fulvene-piperidine adduct mass (m/z 264).

    • Workup: Evaporate the solvent under high vacuum (co-evaporate with toluene to remove residual DMF/piperidine). Purify the crude amine via flash chromatography to separate the fulvene adduct.

    Protocol C: Cbz Deprotection via Catalytic Hydrogenolysis Causality Check: Palladium catalysts can be poisoned by basic amines. If the pyrrolidine amine becomes too basic upon deprotection, it may stall the catalyst. The reaction is often run in a slightly acidic or neutral protic solvent to mitigate this.

    • Preparation: Dissolve the N-Cbz pyrrolidine in methanol (0.1 M). Add 10% Pd/C (10% w/w relative to the substrate). Safety: Purge the flask with Argon before adding the catalyst to prevent the ignition of methanol vapors.

    • Reaction: Evacuate the flask and backfill with H₂ gas (using a balloon). Stir vigorously at room temperature for 4–6 hours.

    • Validation: Monitor by TLC. The UV-active Cbz group will disappear, and the product will stain positive with Ninhydrin.

    • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with methanol.

    • Isolation: Concentrate the filtrate in vacuo to yield the pure pyrrolidine derivative.

    References

    • Title: Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers Source: Organic Letters (ACS Publications) / NIH PMC URL: [Link]

    • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) Source: University of California, Irvine (UCI Chemistry) URL: [Link]

    Sources

    Validation

    Validation of Synthetic Routes to Enantiomerically Pure Pyrrolidines: A Comparative Guide

    Enantiomerically pure pyrrolidines are privileged pharmacophores, serving as the rigid, three-dimensional backbone for numerous active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-4 (DPP-4) inhibitor...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Enantiomerically pure pyrrolidines are privileged pharmacophores, serving as the rigid, three-dimensional backbone for numerous active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-4 (DPP-4) inhibitors and hepatitis C therapeutics[1][2]. The precise spatial arrangement of substituents on the pyrrolidine ring is critical for potent target engagement and minimizing off-target toxicity[3]. As drug discovery pushes toward more complex, sterically demanding architectures, the validation of synthetic routes to these heterocycles becomes paramount.

    This guide objectively compares three foundational synthetic paradigms: Chiral Pool Synthesis , Asymmetric Organocatalysis , and Biocatalysis . By analyzing the causality behind experimental choices and providing self-validating protocols, this guide equips researchers with the data necessary to select the optimal route for their specific drug development pipeline.

    Route 1: Chiral Pool Synthesis

    Mechanistic Causality & Rationale

    Chiral pool synthesis leverages naturally occurring, enantiomerically pure starting materials—such as L-proline, (R)-aspartic acid, or (R)-pyrrolidine-3-carboxylic acid—to construct complex derivatives[1][4]. The causality of this approach is straightforward: absolute stereocontrol is inherited directly from the biological pool, bypassing the need for complex asymmetric induction or chiral resolution[1]. The orthogonal reactivity of the secondary amine and the carboxylic acid functional groups allows for highly specific, regioselective functionalization[1]. However, this route is often limited by the availability of specific stereoisomers and can suffer from poor step economy when extensive protecting group manipulations are required.

    Self-Validating Protocol: Functionalization of (R)-Pyrrolidine-3-Carboxylic Acid

    This protocol outlines the stereoselective introduction of aryl groups at the C4 position via Palladium-catalyzed C(sp³)–H arylation[1].

    • Protection: Treat (R)-pyrrolidine-3-carboxylic acid with Boc-anhydride in THF/H₂O with NaHCO₃ to protect the secondary amine. Esterify the carboxylic acid using methyl iodide and K₂CO₃ in DMF.

    • C(sp³)–H Arylation: In a flame-dried Schlenk tube, combine the protected pyrrolidine (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), an aminoquinoline directing group, and Ag₂CO₃ (2.0 equiv) in tert-amyl alcohol.

    • Reaction: Stir the mixture at 110 °C under an inert atmosphere for 24 hours. The directing group ensures regioselective insertion at the C4 position, dictating the stereochemical outcome[1].

    • Isolation: Filter the mixture through Celite, concentrate under reduced pressure, and purify via flash column chromatography to isolate the 3,4-disubstituted pyrrolidine scaffold[1].

    Route 2: Asymmetric Organocatalysis

    Mechanistic Causality & Rationale

    Organocatalysis offers a highly modular approach to constructing pyrrolidine rings from acyclic precursors, often generating multiple stereocenters in a single operation[5][6]. A breakthrough strategy is the "Memory of Chirality" (MOC) assisted intramolecular SN2′ reaction of α-amino ester enolates[6]. The causality behind MOC lies in the restricted rotation of the enolate intermediate; the chiral information from the single starting stereocenter is "remembered" during the enolate's lifetime[6]. This restricted geometry dictates the facial selectivity of the intramolecular attack, allowing the asymmetric construction of vicinal quaternary–tertiary or quaternary–quaternary stereocenters without requiring external chiral catalysts[6].

    Self-Validating Protocol: MOC-Assisted Intramolecular SN2′ Cyclization
    • Precursor Preparation: Synthesize the acyclic N-Cbz protected α-amino ester bearing an allylic halide moiety[6].

    • Enolate Formation: Cool a solution of the precursor (0.1 mmol) in anhydrous THF (2.0 mL) to -78 °C under argon. Dropwise add a strong, non-nucleophilic base (e.g., KHMDS, 1.2 equiv) to generate the enolate[6].

    • Cyclization: Maintain the reaction at -78 °C for 2 hours. The restricted rotation preserves the chiral geometry, driving the highly diastereoselective and enantioselective SN2′ attack on the allylic halide[6].

    • Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to yield the highly functionalized pyrrolidine[6].

    Route 3: Biocatalysis (Transaminase-Triggered Cascades)

    Mechanistic Causality & Rationale

    Biocatalysis provides an environmentally benign, highly selective alternative to transition-metal catalysis[7][8]. Amine transaminases (ATAs) catalyze the transfer of an amino group from a sacrificial donor to a prochiral ketone[7]. In the synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones, the causality is a kinetically driven cascade: the ATA strictly controls the facial attack on the ketone, generating a chiral amino-chloride intermediate[7]. This intermediate immediately undergoes a spontaneous intramolecular SN2 displacement of the chloride by the newly formed amine[7]. This rapid cyclization drives the equilibrium forward, preventing reverse transamination and yielding enantiopure pyrrolidines with >99.5% ee[7].

    Self-Validating Protocol: Synthesis of (R)-2-(p-Chlorophenyl)pyrrolidine
    • Reaction Setup: In a reaction vial, dissolve the ω-chloroketone substrate (50 mM) in a mixture containing 5% v/v DMSO and 100 mM potassium phosphate buffer (pH 8)[9].

    • Biocatalyst Addition: Add isopropylamine (IPA, 0.5 M) as the amine donor, pyridoxal-5′-phosphate (PLP, 1 mM) as the cofactor, and the selected (R)-selective transaminase (10 mg/mL)[9].

    • Incubation: Incubate the mixture at 30 °C and 700 rpm for 24 hours[9].

    • Basification & Cyclization: Add NaOH (10 M, 100 μL) and incubate for an additional 3 hours to ensure complete spontaneous cyclization of any remaining intermediate[9].

    • Isolation: Extract with MTBE. To isolate the product on a preparative scale (e.g., 300 mg), precipitate the pyrrolidine directly from the organic layer by adding tosic acid to afford the cleanly isolated salt[7].

    Comparative Data Analysis

    The following table summarizes the quantitative performance metrics of each synthetic route, providing a clear framework for route selection based on project requirements.

    MetricChiral Pool SynthesisAsymmetric Organocatalysis (MOC)Biocatalysis (ATA Cascade)
    Stereocontrol Mechanism Substrate-controlled (Inherited)Intermediate Geometry (MOC)Enzyme Active Site (Kinetic)
    Typical Yield 60 - 85% (Over multiple steps)75 - 92% (Single operation)80 - 90% (Analytical/Isolated)
    Enantiomeric Excess (ee) >99% (Dependent on starting pool)90 - 98%>99.5%
    Diastereomeric Ratio (dr) High (Regioselective insertion)>20:1N/A (for 2-substituted)
    Scalability High (Industrial standard)Moderate (Requires cryogenic temps)High (300 mg+ demonstrated)
    E-Factor / Greenness Moderate (Heavy metal catalysts used)Moderate (Organic solvents required)Excellent (Aqueous, mild temps)

    Experimental Workflows & Logical Relationships

    RouteSelection Target Target: Enantiopure Pyrrolidine CP Chiral Pool Synthesis (e.g., L-Proline) Target->CP OC Asymmetric Organocatalysis (e.g., MOC SN2') Target->OC BC Biocatalysis (e.g., Transaminases) Target->BC CP_Pros Absolute Stereocontrol High Reliability Low Step Economy CP->CP_Pros OC_Pros High Modularity Vicinal Stereocenters Atom Economical OC->OC_Pros BC_Pros >99.5% ee Aqueous Conditions Green Chemistry BC->BC_Pros

    Decision matrix for selecting pyrrolidine synthesis routes based on project constraints.

    BiocatalysisCascade Keto ω-Chloroketone Substrate TA Transaminase (ATA) + Isopropylamine Keto->TA Amine Chiral Amino-Chloride Intermediate TA->Amine Cyclize Spontaneous Intramolecular SN2 Amine->Cyclize Pyrrolidine Enantiopure 2-Substituted Pyrrolidine Cyclize->Pyrrolidine

    Biocatalytic transaminase-triggered cascade for the synthesis of enantiopure pyrrolidines.

    References

    • Kim, J. H., Chung, Y., Jeon, H., Lee, S., & Kim, S. "Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction." Organic Letters, 2020, 22(10), 3989–3992. URL:[Link]

    • Heckmann, C. M., & Paul, C. E. "Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations." JACS Au, 2023, 3(6), 1642–1649. URL:[Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to Determining Enantiomeric Excess in Chiral Pyrrolidine Synthesis

    In the landscape of modern pharmaceutical development and asymmetric synthesis, the pyrrolidine scaffold stands out as a privileged structure, forming the core of numerous blockbuster drugs and versatile chiral catalysts...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern pharmaceutical development and asymmetric synthesis, the pyrrolidine scaffold stands out as a privileged structure, forming the core of numerous blockbuster drugs and versatile chiral catalysts. The biological activity of these molecules is intrinsically linked to their stereochemistry, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the accurate determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of quality control, process optimization, and regulatory compliance.

    This guide provides an in-depth comparison of the principal analytical methodologies for quantifying enantiomeric excess in the synthesis of chiral pyrrolidines. We will move beyond a simple listing of techniques to explore the underlying principles, the rationale behind experimental choices, and practical, field-proven protocols. This content is designed for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting and implementing the most appropriate analytical strategy for their specific needs.

    The Analytical Gauntlet: Choosing Your Method

    The selection of an analytical method for determining enantiomeric excess is a critical decision that hinges on a variety of factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the instrumentation available. A general workflow for validating enantiomeric excess is depicted below.

    General Workflow for Enantiomeric Excess Validation cluster_0 Synthesis & Purification cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Quantification & Validation Asymmetric Synthesis of Chiral Pyrrolidine Asymmetric Synthesis of Chiral Pyrrolidine Work-up & Purification Work-up & Purification Asymmetric Synthesis of Chiral Pyrrolidine->Work-up & Purification Preparation of Analytical Sample Preparation of Analytical Sample Work-up & Purification->Preparation of Analytical Sample Preparation of Racemic Standard Preparation of Racemic Standard Preparation of Analytical Sample->Preparation of Racemic Standard Analytical Method Selection Analytical Method Selection Preparation of Racemic Standard->Analytical Method Selection Data Acquisition Data Acquisition Analytical Method Selection->Data Acquisition Peak Integration / Signal Analysis Peak Integration / Signal Analysis Data Acquisition->Peak Integration / Signal Analysis Calculation of Enantiomeric Excess (%) Calculation of Enantiomeric Excess (%) Peak Integration / Signal Analysis->Calculation of Enantiomeric Excess (%) Validation of Results Validation of Results Calculation of Enantiomeric Excess (%)->Validation of Results

    Caption: General workflow for enantiomeric excess validation.

    The primary techniques employed for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD). Each method offers a unique set of advantages and is suited to different analytical challenges.

    Comparative Analysis of Key Methodologies

    ParameterChiral HPLCChiral GCChiral SFCNMR SpectroscopyCircular Dichroism (CD)
    Principle Differential partitioning of enantiomers on a chiral stationary phase (CSP).Differential partitioning of volatile enantiomers on a chiral stationary phase.Differential partitioning using a supercritical fluid mobile phase and a CSP.Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals.[1]Differential absorption of left and right circularly polarized light by enantiomers.[2]
    Sensitivity High (µg/mL to ng/mL range).[1]Very High (pg/mL to fg/mL range).High.Moderate to Low (typically requires mg of sample).[1]Moderate.
    Sample Throughput Moderate.Moderate.High (faster analysis times).[3]High.Very High.[4]
    Versatility Very High (wide range of compounds and CSPs).[5]Limited to volatile and thermally stable compounds; often requires derivatization.[6]High (bridges the gap between GC and HPLC).High (non-destructive).Limited to chromophoric compounds.
    Development Time Moderate to High (method development can be extensive).Moderate.Moderate.Low to Moderate.Low to Moderate.
    Solvent Consumption High.Low.Low (uses compressed CO2).[3]Low.Low.

    In-Depth Analysis and Experimental Protocols

    Chiral High-Performance Liquid Chromatography (HPLC)

    Chiral HPLC is arguably the gold standard for the separation and quantification of enantiomers due to its broad applicability and robustness.[3] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

    Expertise & Experience: The choice of CSP is the most critical parameter in developing a successful chiral HPLC method. For pyrrolidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their wide-ranging enantiorecognition capabilities.[5] The selection of the mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol, is crucial for optimizing the separation. The alcohol modifier plays a key role in the interaction between the analyte and the CSP.

    Trustworthiness: A self-validating HPLC protocol includes the analysis of a racemic standard to confirm the identity and resolution of the enantiomeric peaks. System suitability tests, such as confirming a minimum resolution (Rs > 1.5) between the enantiomer peaks, ensure the reliability of the separation.

    Chiral HPLC Workflow Sample & Racemic Standard Preparation Sample & Racemic Standard Preparation HPLC System with Chiral Column HPLC System with Chiral Column Sample & Racemic Standard Preparation->HPLC System with Chiral Column Mobile Phase (e.g., Hexane/IPA) Mobile Phase (e.g., Hexane/IPA) HPLC System with Chiral Column->Mobile Phase (e.g., Hexane/IPA) Injection Injection Mobile Phase (e.g., Hexane/IPA)->Injection Separation on Chiral Stationary Phase Separation on Chiral Stationary Phase Injection->Separation on Chiral Stationary Phase UV/Vis or PDA Detection UV/Vis or PDA Detection Separation on Chiral Stationary Phase->UV/Vis or PDA Detection Chromatogram Generation Chromatogram Generation UV/Vis or PDA Detection->Chromatogram Generation Peak Integration Peak Integration Chromatogram Generation->Peak Integration ee Calculation ee Calculation Peak Integration->ee Calculation

    Caption: Experimental workflow for chiral HPLC analysis.

    Experimental Protocol: Direct Chiral HPLC Separation of a Pyrrolidine Derivative

    • Sample Preparation: Prepare a stock solution of the purified pyrrolidine product in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture) at a concentration of approximately 1 mg/mL.[7] Prepare a racemic standard at the same concentration to identify the retention times of both enantiomers.[7]

    • HPLC System and Conditions:

      • HPLC System: A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.[7]

      • Chiral Column: Chiralpak® IC-3 (250 x 4.6 mm, 3 µm particle size).[8]

      • Mobile Phase: A mixture of n-hexane and ethanol (90:10 v/v) containing 0.1% trifluoroacetic acid (TFA) and diethylamine.[8] The ratio should be optimized for baseline separation.

      • Flow Rate: 1.0 mL/min.[7][8]

      • Column Temperature: 25 °C.[7]

      • Detection Wavelength: 210 nm.[8]

    • Data Analysis:

      • Inject the racemic standard to determine the retention times of the two enantiomers.[7]

      • Inject the sample from the asymmetric reaction.

      • Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.[7]

      • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.[7]

    Chiral Gas Chromatography (GC)

    Chiral GC is a highly sensitive technique, ideal for the analysis of volatile and thermally stable chiral compounds. For many pyrrolidine derivatives, derivatization is necessary to increase their volatility and thermal stability.[6]

    Expertise & Experience: The choice of a chiral capillary column is paramount. Cyclodextrin-based stationary phases are widely used for their excellent enantioselective properties for a broad range of compounds.[9] Derivatization with agents like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed to block polar functional groups (e.g., -NH, -OH) on the pyrrolidine ring, improving chromatographic performance.

    Trustworthiness: The protocol's validity is confirmed by analyzing a derivatized racemic standard to establish the retention times and response factors of the enantiomers. The use of an internal standard can correct for variations in injection volume and derivatization efficiency.

    Experimental Protocol: Chiral GC Analysis of a Pyrrolidine Derivative (after derivatization)

    • Derivatization: In a vial, dissolve a known amount of the pyrrolidine sample in a suitable solvent (e.g., dichloromethane). Add an excess of a derivatizing agent (e.g., TFAA) and a catalytic amount of a base (e.g., pyridine). Heat the mixture if necessary to drive the reaction to completion.

    • GC System and Conditions:

      • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6]

      • Chiral Capillary Column: Rt-βDEXcst or a similar cyclodextrin-based column.[6][9]

      • Carrier Gas: Helium or Hydrogen at a constant flow rate.

      • Oven Temperature Program: An optimized temperature gradient to ensure good separation and peak shape. For example, start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

      • Injector and Detector Temperature: Typically 250 °C.

    • Data Analysis:

      • Inject the derivatized racemic standard to determine the retention times of the enantiomers.

      • Inject the derivatized sample.

      • Integrate the peak areas and calculate the enantiomeric excess as described for HPLC.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess.[1] This technique relies on the use of a chiral auxiliary, either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), to create a diastereomeric environment for the enantiomers, resulting in distinct signals in the NMR spectrum.[1]

    Expertise & Experience: The key to a successful NMR determination of ee is the selection of an appropriate chiral auxiliary that induces a sufficient chemical shift difference (Δδ) between the signals of the two enantiomers. For chiral pyrrolidines, (18-crown-6)-2,3,11,12-tetracarboxylic acid has been shown to be an effective CSA.[10] The interaction between the crown ether and the protonated pyrrolidine nitrogen leads to the formation of diastereomeric complexes with distinct NMR spectra.[10]

    Trustworthiness: The accuracy of the ee measurement by NMR is dependent on the complete separation of the signals corresponding to the two enantiomers and the precise integration of these signals. Running a spectrum of the racemic mixture with the chiral auxiliary is essential to identify the separated signals and to ensure that the integration is reliable.

    Experimental Protocol: NMR Determination of ee using a Chiral Solvating Agent

    • Sample Preparation:

      • Dissolve a few milligrams of the pyrrolidine analyte in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]

      • Acquire a standard ¹H NMR spectrum of the analyte.

      • Add the chiral solvating agent (e.g., (18-crown-6)-2,3,11,12-tetracarboxylic acid) to the NMR tube in an optimized molar ratio (typically 1:1 to 1:5 analyte:CSA).[1][10]

      • Gently shake the tube to ensure thorough mixing.

    • NMR Data Acquisition:

      • Acquire a ¹H NMR spectrum of the mixture.

    • Data Analysis:

      • Identify a proton signal of the analyte that is well-resolved into two separate peaks in the presence of the CSA.

      • Integrate the areas of these two peaks, which correspond to the two enantiomers.

      • Calculate the enantiomeric excess from the ratio of the integrals.

    Supercritical Fluid Chromatography (SFC)

    Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations and significantly reduced consumption of organic solvents.[3] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.

    Expertise & Experience: Polysaccharide-based CSPs are also the workhorses of chiral SFC.[11] The addition of a small amount of a polar co-solvent (e.g., methanol, ethanol) to the CO₂ mobile phase is usually necessary to achieve good peak shapes and resolution. The unique properties of the supercritical fluid mobile phase can lead to different selectivity and sometimes even a reversal of the elution order compared to HPLC.[11]

    Trustworthiness: Similar to HPLC, the validation of an SFC method relies on the analysis of a racemic standard to confirm peak identity and resolution. The high speed of SFC makes it particularly suitable for high-throughput screening applications.

    Experimental Protocol: Chiral SFC Analysis of a Pyrrolidine Derivative

    • Sample Preparation: Dissolve the sample in a suitable solvent, typically the co-solvent used in the mobile phase.

    • SFC System and Conditions:

      • SFC System: A supercritical fluid chromatograph with a back-pressure regulator and a UV or MS detector.

      • Chiral Column: Chiralpak IC (4.6 x 150 mm, 3 µm).[12]

      • Mobile Phase: Isocratic elution with 4% methanol (containing 25mM isobutylamine) in CO₂.[12]

      • Flow Rate: 2.5 mL/min.[12]

      • Backpressure: 150 bar.[12]

      • Column Temperature: 40 °C.[12]

    • Data Analysis: The data analysis is analogous to that of HPLC, involving peak integration and calculation of the enantiomeric excess.

    Circular Dichroism (CD) Spectroscopy

    Circular dichroism spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules.[2] It can be a very rapid method for determining enantiomeric excess, sometimes without the need for chromatographic separation.[2]

    Expertise & Experience: For quantitative analysis of ee, a calibration curve is typically constructed by measuring the CD signal of samples with known enantiomeric compositions.[4][13] The linearity of this curve is crucial for accurate measurements. The technique is most effective for compounds with a strong chromophore near the stereocenter.

    Trustworthiness: The method's reliability is established by the linearity of the calibration curve and can be verified by analyzing a sample of known ee as an unknown. The presence of other chiral impurities that also exhibit a CD signal can interfere with the measurement.

    Experimental Protocol: Quantitative CD Analysis of a Pyrrolidine Derivative

    • Sample Preparation: Prepare a series of solutions with varying and known enantiomeric excesses of the pyrrolidine derivative in a suitable solvent. Also, prepare the "unknown" sample at a similar total concentration.

    • CD Spectrometer and Measurement:

      • Record the CD spectrum of each standard solution and the unknown sample at the wavelength of maximum absorption.

    • Data Analysis:

      • Plot the CD signal (in millidegrees) versus the enantiomeric excess for the standard solutions to generate a calibration curve.

      • Determine the enantiomeric excess of the unknown sample by interpolating its CD signal on the calibration curve.

    Conclusion and Future Outlook

    The determination of enantiomeric excess is a critical analytical challenge in the synthesis of chiral pyrrolidines. While chiral HPLC remains the most versatile and widely used technique, other methods such as chiral GC, SFC, NMR, and CD offer distinct advantages in specific contexts. The choice of the optimal method requires a careful consideration of the analyte's properties, the analytical requirements, and the available resources.

    As the demand for enantiomerically pure pharmaceuticals continues to grow, we can anticipate further advancements in analytical technologies. The development of new chiral stationary phases with broader selectivity, the increasing adoption of high-throughput techniques like SFC, and the emergence of novel chiroptical and mass spectrometric methods will undoubtedly continue to refine our ability to accurately and efficiently determine the enantiomeric purity of these vital molecules.

    References

    • BenchChem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
    • García, M. D., et al. (2015). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing.
    • JASCO Inc. (n.d.). The Use of Circular Dichroism Detection in SFC to Determine Enantiomeric Ratios without Peak Resolution.
    • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Validating the Enantiomeric Excess of (S)-(1-Methylpyrrolidin-3-YL)methanol.
    • Lee, J. W., & Anslyn, E. V. (2011). Rapid Determination of Enantiomeric Excess of α-Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. Organic Letters.
    • Pu, Y. M., et al. (2003). Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. PubMed.
    • Le, A. T., & Canary, J. W. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
    • Li, Y., et al. (2013). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.
    • Nakano, S., et al. (2018). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate.
    • Pérez-Trujillo, M., et al. (2013). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Semantic Scholar.
    • Reddy, L. R., et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development.
    • BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
    • BenchChem. (n.d.). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
    • Luy, B. (2011). Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. KIT - Institut für Organische Chemie.
    • Lovely, A. E., & Wenzel, T. J. (2006). Chiral NMR discrimination of pyrrolidines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. ResearchGate.
    • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
    • BenchChem. (n.d.). A Comparative Guide to Validating Enantiomeric Excess in Asymmetric Catalysis: Featuring (S)-1- Boc-2-(aminomethyl)pyrrolidine Derivatives.
    • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

    • ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and 10. Retrieved from [Link]

    • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
    • BenchChem. (n.d.). Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.

    Sources

    Safety & Regulatory Compliance

    Safety

    trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid proper disposal procedures

    An In-Depth Guide to the Proper Disposal of trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid For researchers and scientists in drug development, the synthesis and handling of complex molecules like trans-4-Amino-1-Cbz-p...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Guide to the Proper Disposal of trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid

    For researchers and scientists in drug development, the synthesis and handling of complex molecules like trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid are routine. However, the lifecycle of such a chemical does not end with the final reaction; its proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this amino acid derivative, grounded in established safety principles and regulatory standards.

    The core philosophy of modern chemical waste management is proactive rather than reactive. It begins with waste minimization and ends with documented, compliant disposal through your institution's certified channels.[1][2] This process is governed by federal and state regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) standards for workplace safety.[3][4]

    Part 1: Hazard Characterization and Immediate Safety

    Before any disposal procedure can begin, a thorough understanding of the chemical's hazards is essential. This information is the foundation for all subsequent handling and disposal decisions.

    Consult the Safety Data Sheet (SDS)

    The primary source for hazard information is the manufacturer-provided Safety Data Sheet (SDS). While trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid itself may not be classified as hazardous, many similar chemical structures, such as pyrrolidine and its derivatives, are. For example, pyrrolidine is classified as a highly flammable liquid that causes severe skin burns and eye damage.[5][6] Pyrrolidine-3-carboxylic acid is known to cause serious eye damage.[7] You must consult the specific SDS for the exact product you are using.

    Personal Protective Equipment (PPE)

    Based on the potential hazards identified in the SDS, appropriate PPE must be worn at all times when handling the chemical or its waste.

    PPE CategorySpecificationRationale
    Eye Protection Safety goggles or glasses with side-shields. A face shield may be required for splash hazards.Protects against accidental splashes which could cause serious eye damage, a known risk for similar compounds.[7]
    Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste.[8]
    Body Protection A standard lab coat. For larger quantities or spill cleanup, impervious or flame-retardant clothing may be necessary.[5][8]Protects skin and personal clothing from contamination.
    Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use in a chemical fume hood.[8]Required if dusts, vapors, or aerosols are generated, especially during spill cleanup.[5][8]

    Part 2: The Disposal Workflow: A Step-by-Step Protocol

    The proper disposal of chemical waste is a systematic process. The following workflow ensures safety and regulatory compliance from the point of generation to final pickup.

    Disposal Decision-Making Flowchart

    DisposalWorkflow start Start: Waste Generated sds Consult SDS for Hazard Information start->sds characterize Characterize Waste: Is it Hazardous per EPA? sds->characterize non_haz Non-Hazardous: Follow Institutional Non-Haz Disposal Protocol characterize->non_haz No haz Hazardous Waste characterize->haz Yes segregate Segregate Waste by Compatibility haz->segregate container Use Appropriate, Labeled Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store contact_ehs Contact EHS for Pickup (Submit Waste Form) store->contact_ehs end End: Waste Removed by EHS contact_ehs->end

    Caption: Disposal workflow for chemical waste.

    Step 1: Waste Characterization

    Under EPA regulations, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[9] While this specific compound is unlikely to be listed, you must evaluate its characteristics based on the SDS and your knowledge of the material. When in doubt, err on the side of caution and manage the waste as hazardous.

    Step 2: Waste Segregation and Collection

    Proper segregation is vital to prevent dangerous chemical reactions.[10]

    • Solid Waste: Collect unused or expired solid trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid, along with any contaminated items (e.g., weigh boats, gloves, wipes), in a designated solid hazardous waste container.[11]

    • Liquid Waste: Collect solutions containing the compound in a designated aqueous or non-halogenated organic solvent waste container, depending on the solvent used.

    • NEVER mix this waste stream with incompatible chemicals like strong oxidizing acids (e.g., nitric acid) or bases unless it is part of a specific neutralization procedure.[10]

    Step 3: Containerization and Labeling

    All hazardous waste must be stored in appropriate containers.

    • Container Choice: Use containers that are chemically compatible with the waste. Plastic is often preferred to glass to minimize the risk of breakage.[9] The container must have a tight-fitting, screw-on lid that remains closed except when waste is being added.[9][10]

    • Labeling: This is a strict regulatory requirement. Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department. The label must include:

      • The full, common chemical name: "trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid". Do not use abbreviations, acronyms, or chemical formulas.

      • For mixtures, list all chemical components and their approximate percentages.

      • The date when waste was first added to the container (the "generation date").

      • The physical state (solid/liquid) and hazard characteristics (e.g., corrosive, toxic).

      • Your name, Principal Investigator (PI), department, and room number.

    Step 4: Accumulation and Storage

    Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA).[9][12]

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9]

    • Store incompatible waste streams separately, using secondary containment bins to prevent mixing in case of a leak.[10]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]

    Step 5: Arranging for Disposal

    Hazardous chemical waste cannot be disposed of in the regular trash or poured down the drain.[13]

    • Once your waste container is full or you have finished the project, ensure the lid is securely fastened.

    • Complete a hazardous waste pickup request form as required by your institution's EHS department.

    • EHS will schedule a time to collect the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[14]

    Part 3: Emergency Procedures - Spill Management

    In the event of a spill, a quick and correct response is crucial to ensure safety.

    • Alert Personnel: Immediately alert others in the lab.

    • Assess the Spill: For a small, manageable spill, proceed with cleanup. For a large spill, or one involving highly toxic or volatile materials, evacuate the area and contact your institution's emergency EHS number.

    • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and safety goggles.

    • Contain the Spill:

      • Solids: Gently cover the spill with an inert absorbent material to prevent dust from becoming airborne.[8][11]

      • Liquids: Surround the spill with an absorbent material (e.g., spill pads or vermiculite) to prevent it from spreading.

    • Collect Waste: Carefully sweep or scoop the absorbed material and spilled chemical into a designated hazardous waste container.[11] Use non-sparking tools if flammable solvents are present.[15]

    • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials (wipes, pads) as hazardous waste.[5][11]

    • Dispose: Label the container with all contents, including the spilled chemical and the absorbent material, and arrange for EHS pickup.

    By adhering to these systematic procedures, researchers can ensure that the disposal of trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is handled in a manner that protects themselves, their colleagues, and the environment, upholding the highest standards of laboratory safety and professional responsibility.

    References

    • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Chemical Society. [Link]

    • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

    • Laboratory Chemical Waste Management. CSIR IIP. [Link]

    • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined. [Link]

    • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]

    • A BetterGuide to minimizing waste in laboratories. (2001, July 16). American Chemical Society. [Link]

    • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]

    • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.. [Link]

    • TRANS-4-AMINO-1-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID. NextSDS. [Link]

    • OSHA Rules for Chemical Hazards. DuraLabel. [Link]

    • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

    • How to Properly Manage Hazardous Waste Under EPA Regulations. A-Lined. [Link]

    • Safety data sheet - Pyrrolidine. Biosolve. [Link]

    • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

    • Safety Data Sheet: Amino acid. Carl ROTH. [Link]

    • Complying With OSHA's Hazardous Material Requirements. (2021, March 12). Wolters Kluwer. [Link]

    • Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. [Link]

    • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

    • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

    • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

    • Amino Acid Standard - Safety Data Sheet. Agilent. [Link]

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.